2-Methoxyadamantane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19066-23-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-methoxyadamantane |
InChI |
InChI=1S/C11H18O/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3 |
InChI Key |
FYDHICUFQYUQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methoxyadamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methoxyadamantane, a valuable building block in medicinal chemistry and materials science. The document details the most viable synthetic pathways, complete with experimental protocols and quantitative data. Visual aids in the form of reaction diagrams and workflow illustrations are included to enhance understanding.
Introduction
Adamantane and its derivatives are of significant interest due to their unique rigid, cage-like structure, which imparts desirable properties such as high thermal stability, lipophilicity, and predictable three-dimensional geometry. This compound, in particular, serves as a key intermediate in the development of novel therapeutics and advanced materials. This guide focuses on providing the necessary technical details for its efficient laboratory synthesis.
Synthetic Pathways
The synthesis of this compound can be approached through several routes, primarily revolving around the functionalization of the adamantane core at the C2 position. The most prominent and effective method is the Williamson ether synthesis, which offers a reliable and high-yielding pathway.
Route 1: Williamson Ether Synthesis from Adamantan-2-ol
This is the most direct and widely applicable method for the preparation of this compound. It involves the deprotonation of adamantan-2-ol to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a methylating agent.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for this synthesis is provided below, based on established Williamson ether synthesis procedures.
-
Preparation of the Alkoxide: To a solution of adamantan-2-ol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium adamant-2-oxide.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (CH₃I, 1.1-1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Route 2: Nucleophilic Substitution on 2-Haloadamantane
An alternative approach involves the reaction of a 2-haloadamantane, such as 2-bromoadamantane, with sodium methoxide. This is also a variation of the Williamson ether synthesis.
Reaction Scheme:
Figure 2: Synthesis via Nucleophilic Substitution.
Experimental Protocol:
-
Reaction Setup: 2-Bromoadamantane (1 equivalent) is dissolved in anhydrous methanol. To this solution, a solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added.
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours (typically 6-12 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the Williamson ether synthesis from adamantan-2-ol.
| Parameter | Value |
| Reactants | |
| Adamantan-2-ol | 1.0 eq |
| Sodium Hydride (60% dispersion in oil) | 1.2 eq |
| Methyl Iodide | 1.5 eq |
| Solvent | Anhydrous THF |
| Reaction Conditions | |
| Deprotonation Temperature | 0 °C to RT |
| Deprotonation Time | 1-2 h |
| Methylation Temperature | 0 °C to RT |
| Methylation Time | 12-24 h |
| Product | |
| This compound | |
| Expected Yield | 85-95% |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | ~3.3 (s, 3H, -OCH₃), 1.5-2.0 (m, 15H, adamantyl H) |
| ¹³C NMR (CDCl₃, δ) | ~75 (C-O), ~55 (-OCH₃), 27-40 (adamantyl C) |
| Mass Spectrum (EI) | m/z (%): 166 (M⁺), 135, 107, 93, 79 |
Note: The spectroscopic data are predicted based on analogous structures and general principles of NMR and MS. Actual values may vary slightly.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 3: General Experimental Workflow.
Conclusion
The synthesis of this compound is most reliably achieved through the Williamson ether synthesis, starting from either adamantan-2-ol or a 2-haloadamantane. The protocol utilizing adamantan-2-ol and methyl iodide is generally preferred due to the commercial availability of the starting materials and the typically high yields. This guide provides the essential technical information for researchers to successfully synthesize and characterize this important adamantane derivative for applications in drug discovery and materials science.
2-Methoxyadamantane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyadamantane, a derivative of the rigid, tricyclic hydrocarbon adamantane, holds potential as a valuable building block in medicinal chemistry and materials science. Its unique lipophilic and conformationally constrained adamantyl cage, combined with the presence of a methoxy group at the secondary bridge position, can significantly influence its physicochemical and biological properties. This technical guide provides a comprehensive overview of the anticipated physical properties, proposed synthetic methodologies, and expected spectroscopic characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related adamantane derivatives to offer well-founded estimations and detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this compound.
Introduction
Adamantane and its derivatives have garnered significant attention in the field of drug discovery and development. The adamantane cage is a highly lipophilic and rigid scaffold that can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of functional groups onto the adamantane core allows for the fine-tuning of these properties. This compound, with a methoxy group at one of the secondary carbon positions, is a chiral derivative that presents an interesting target for synthesis and further functionalization. The methoxy group can act as a hydrogen bond acceptor and influence the metabolic stability and binding interactions of a parent molecule.
This guide provides a detailed technical overview of this compound, focusing on its core physical properties, potential synthetic routes with detailed experimental protocols, and predicted spectroscopic data.
Predicted Physical Properties
Table 1: Physical Properties of Adamantane and Related 2-Substituted Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| Adamantane | C₁₀H₁₆ | 136.24 | 270 (sublimes)[1] | sublimes[1] | 1.07[1] | Insoluble in water; soluble in nonpolar organic solvents.[1] |
| 2-Adamantanol | C₁₀H₁₆O | 152.23 | 296-299 | ~260 | Not available | Slightly soluble in water; soluble in organic solvents. |
| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 285-288 | Not available | Not available | Insoluble in water; soluble in organic solvents. |
| 2-Methyladamantane | C₁₁H₁₈ | 150.26 | 141-143 | ~220 | Not available | Insoluble in water; soluble in organic solvents. |
| This compound (Predicted) | C₁₁H₁₈O | 166.26 | ~50-70 | ~230-250 | ~1.0-1.1 | Insoluble in water; soluble in nonpolar organic solvents. |
Rationale for Predictions:
-
Melting Point: The introduction of a methoxy group is expected to lower the melting point compared to the highly symmetrical and crystalline adamantane and its 2-hydroxy and 2-keto derivatives. The methoxy group disrupts the crystal packing, leading to a lower melting point, likely in the range of other substituted adamantanes.
-
Boiling Point: The boiling point is predicted to be higher than that of 2-methyladamantane due to the presence of the polar ether linkage, which increases intermolecular dipole-dipole interactions.
-
Density: The density is expected to be slightly higher than that of adamantane due to the incorporation of an oxygen atom.
-
Solubility: Similar to other nonpolar adamantane derivatives, this compound is expected to be insoluble in water and soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane.
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-adamantanol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Proposed Synthetic Pathway: Williamson Ether Synthesis
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-adamantanol.
Materials:
-
2-Adamantanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flushed with an inert gas (argon or nitrogen).
-
Deprotonation: To the flask, add 2-adamantanol (1.0 eq). Dissolve it in anhydrous THF (or DMF). While stirring, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Safety Note: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere. The reaction will evolve hydrogen gas.
-
-
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-adamantoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.
-
Safety Note: Methyl iodide is a toxic and volatile reagent. Handle in a well-ventilated fume hood.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C to neutralize any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Experimental Workflow Diagram
Predicted Spectroscopic Data
While experimental spectra for this compound are not available, we can predict the key features based on the known spectra of related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the high degree of symmetry in the adamantane cage and the presence of multiple, overlapping signals from the methylene protons. Key expected signals include:
-
-OCH₃ singlet: A sharp singlet at approximately 3.3-3.5 ppm corresponding to the three protons of the methoxy group.
-
-CH-O proton: A broad singlet or multiplet around 3.8-4.0 ppm for the proton attached to the carbon bearing the methoxy group.
-
Adamantyl protons: A series of complex multiplets between 1.5 and 2.5 ppm corresponding to the remaining 14 protons of the adamantane cage.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a clearer picture of the carbon framework. Key expected signals include:
-
-OCH₃ carbon: A signal around 55-60 ppm.
-
-CH-O carbon: A signal around 75-80 ppm.
-
Adamantyl carbons: Several distinct signals for the bridgehead and methylene carbons of the adamantane cage between 25 and 40 ppm.
IR Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorptions for the C-H and C-O bonds.
-
C-H stretching (sp³): Strong absorptions in the region of 2850-3000 cm⁻¹.
-
C-O stretching (ether): A strong, characteristic absorption band in the region of 1070-1150 cm⁻¹.
-
CH₂ bending and other fingerprint vibrations: Multiple peaks in the fingerprint region (<1500 cm⁻¹).
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a stable adamantyl cation at m/z = 135, which would be a prominent peak. Further fragmentation of the adamantane cage would also be observed.
Potential Applications in Drug Development
Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and antidiabetic activities. The incorporation of a 2-methoxy group can influence the lipophilicity, metabolic stability, and receptor binding affinity of a drug candidate. This compound can serve as a key intermediate for the synthesis of more complex, biologically active molecules. Its rigid scaffold can be used to orient functional groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.
Conclusion
While direct experimental data for this compound is limited, this technical guide provides a robust framework for its synthesis and characterization based on the well-established chemistry of adamantane and its derivatives. The proposed Williamson ether synthesis offers a reliable route to this compound, and the predicted physical and spectroscopic properties provide a benchmark for its identification and purification. As a versatile building block, this compound holds promise for the development of novel therapeutics and advanced materials, and this guide is intended to facilitate further research in this area.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyadamantane
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-methoxyadamantane. Due to the limited availability of direct experimental spectroscopic data for this compound in public databases, this document presents a detailed analysis based on comparative data from the closely related and well-characterized adamantane derivatives: 1-methoxyadamantane and 2-adamantanol. The guide includes tabulated summaries of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for these reference compounds. Furthermore, a plausible synthetic route for this compound via the Williamson ether synthesis is proposed, complete with a detailed experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of substituted adamantanes.
Introduction
The spectroscopic data of the parent adamantane molecule, 1-methoxyadamantane, and 2-adamantanol are presented to serve as a robust baseline for understanding the influence of the substituent and its position on the spectroscopic properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for adamantane, 1-methoxyadamantane, and 2-adamantanol. This information is critical for predicting the spectral features of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Adamantane[1][2] | 1.87 | broad singlet | CH₂ |
| 1.75 | broad singlet | CH | |
| 1-Methoxyadamantane | ~3.2 | singlet | OCH₃ |
| ~2.1 | broad singlet | CH (bridgehead) | |
| ~1.6-1.8 | multiplet | CH₂ | |
| 2-Adamantanol[3][4] | ~3.8 | broad singlet | CH-OH |
| ~2.1 | broad singlet | CH (bridgehead) | |
| ~1.5-1.9 | multiplet | CH₂ | |
| ~1.5 | singlet | OH |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Adamantane[5][6] | 37.85 | CH |
| 28.46 | CH₂ | |
| 1-Methoxyadamantane[7] | ~73.0 | C-OCH₃ |
| ~48.0 | OCH₃ | |
| ~40.0 | CH (bridgehead) | |
| ~36.0 | CH₂ | |
| ~31.0 | CH₂ | |
| 2-Adamantanol[8][9] | ~72.0 | CH-OH |
| ~38.0 | CH (bridgehead) | |
| ~36.0 | CH₂ | |
| ~32.0 | CH₂ | |
| ~27.0 | CH₂ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Adamantane[2] | C₁₀H₁₆ | 136.23 | 136 (M+), 135, 93, 79 |
| 1-Methoxyadamantane[7][10][11] | C₁₁H₁₈O | 166.26 | 166 (M+), 135, 109, 93 |
| 2-Adamantanol[9][12] | C₁₀H₁₆O | 152.23 | 152 (M+), 134, 95, 79 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| Adamantane[13] | ~2900-2850 | C-H stretch |
| ~1450 | CH₂ bend | |
| 1-Methoxyadamantane | ~2900-2850 | C-H stretch |
| ~1100 | C-O stretch | |
| 2-Adamantanol[14][15] | ~3600-3200 (broad) | O-H stretch |
| ~2900-2850 | C-H stretch | |
| ~1050 | C-O stretch |
Predicted Spectroscopic Data for this compound
Based on the data from the reference compounds, the following spectroscopic characteristics are predicted for this compound:
-
¹H NMR: A singlet for the methoxy protons (OCH₃) is expected around 3.3 ppm. The proton on the carbon bearing the methoxy group (CH-OCH₃) would likely appear as a broad singlet around 3.5-3.7 ppm. The remaining adamantane protons would appear as complex multiplets in the 1.5-2.2 ppm region.
-
¹³C NMR: The carbon attached to the methoxy group (C-OCH₃) is predicted to have a chemical shift in the range of 75-80 ppm. The methoxy carbon (OCH₃) should appear around 50 ppm. The bridgehead and methylene carbons of the adamantane cage would have shifts similar to those in 2-adamantanol.
-
Mass Spectrometry: The molecular ion (M+) peak is expected at m/z 166. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 135, and further fragmentation of the adamantyl cation.
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2900-2850 cm⁻¹. A strong C-O stretching absorption, characteristic of ethers, is expected around 1100-1050 cm⁻¹.
Experimental Protocols
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[16][17][18] In this proposed protocol, 2-adamantanol is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkylating agent such as methyl iodide.
Materials:
-
2-Adamantanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-adamantanol (1.0 eq).
-
Add anhydrous THF to dissolve the 2-adamantanol.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
The characterization of a synthesized adamantane derivative like this compound would follow a standard analytical workflow to confirm its structure and purity.
Figure 1. General experimental workflow for the synthesis and spectroscopic characterization of this compound.
Logical Relationships in Spectroscopic Analysis
The substitution pattern on the adamantane cage significantly influences the resulting spectroscopic data. The distinction between a substituent at the tertiary (bridgehead) position (C1) and the secondary position (C2) is a key analytical challenge.
Figure 2. Logical diagram illustrating the influence of substituent position on the spectroscopic analysis of adamantane derivatives.
Conclusion
While direct experimental spectroscopic data for this compound is not readily found in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through a comparative analysis of related adamantane derivatives. This guide provides the necessary tabulated data for adamantane, 1-methoxyadamantane, and 2-adamantanol, along with a plausible and detailed synthetic protocol. The included diagrams of the experimental workflow and the logical relationships in spectroscopic analysis serve to aid researchers in the synthesis and characterization of this compound and other substituted adamantane compounds. The predictive data herein should serve as a valuable resource for the identification and structural elucidation of this and similar molecules.
References
- 1. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 2. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Adamantanol(700-57-2) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
- 6. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methoxyadamantane | C11H18O | CID 584854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Adamantanol(700-57-2) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Adamantanol | C10H16O | CID 64149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methoxyadamantane [webbook.nist.gov]
- 11. 1-Methoxyadamantane [webbook.nist.gov]
- 12. Adamantan-2-ol [webbook.nist.gov]
- 13. Adamantane(281-23-2) IR Spectrum [m.chemicalbook.com]
- 14. 2-Adamantanol(700-57-2) IR Spectrum [chemicalbook.com]
- 15. Adamantan-2-ol [webbook.nist.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. byjus.com [byjus.com]
- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Methoxyadamantane
Difficulty in Locating a Unique Chemical Identifier Limits Comprehensive Analysis
As of late 2025, a comprehensive technical guide on 2-methoxyadamantane, including its specific experimental protocols, quantitative data, and biological activities, cannot be fully compiled due to the difficulty in definitively identifying its Chemical Abstracts Service (CAS) number. The CAS number is a unique identifier crucial for accurately retrieving detailed scientific information about a specific chemical substance. Extensive searches have consistently yielded information for structurally related but distinct compounds, such as 1-methoxyadamantane and 2-methyladamantane, rather than for the 2-methoxy substituted isomer.
While general information about the synthesis of adamantane derivatives is available, specific, validated experimental protocols for the targeted synthesis and purification of this compound are not readily found. Similarly, quantitative data, including physical and spectral properties, and any potential biological signaling pathways or activities, remain elusive without a clear reference point in the scientific literature.
Therefore, the creation of detailed tables of quantitative data, specific experimental protocols, and diagrams of signaling pathways as requested is not feasible at this time. Further research and potential new publications in the field of adamantane chemistry may, in the future, provide the necessary specific data for this compound, at which point a comprehensive technical guide could be developed. Researchers interested in this specific compound are encouraged to consult specialized chemical synthesis and registration databases for the most current information.
Uncharted Territory: The Biological Activity of 2-Methoxyadamantane Remains Largely Undefined
Despite the broad and well-documented biological significance of the adamantane scaffold in medicinal chemistry, a comprehensive biological activity profile for 2-methoxyadamantane is not available in the public domain. Extensive searches of scientific literature and databases have yielded no specific quantitative data, detailed experimental protocols, or established signaling pathways associated with this particular derivative.
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has served as a versatile building block in the design of numerous therapeutic agents. Its unique structure has been exploited to modulate the pharmacokinetic and pharmacodynamic properties of various drugs. Notable examples include the antiviral agent amantadine, which targets the M2 proton channel of the influenza A virus, and memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The biological activities of adamantane derivatives are diverse, spanning antiviral, antibacterial, anticancer, and neurological applications.
However, the specific contribution of a methoxy group at the 2-position of the adamantane cage to its biological activity has not been a subject of extensive investigation, or at least, the findings are not widely published. In the realm of drug discovery and medicinal chemistry, even minor structural modifications can lead to significant changes in a molecule's biological profile, including its target affinity, selectivity, and metabolic stability. The introduction of a methoxy group could potentially influence the molecule's polarity, hydrogen bonding capacity, and steric interactions with biological targets.
Without experimental data, any discussion of the biological activity of this compound would be purely speculative. To build a technical guide as requested, foundational research would be required to determine its potential biological targets and mechanisms of action. This would typically involve a series of screening assays against various receptors, enzymes, and cell lines, followed by more in-depth studies to elucidate its mode of action.
Given the current lack of available information, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create visualizations of signaling pathways related to the biological activity of this compound. The scientific community has yet to fully explore and characterize the biological landscape of this specific adamantane derivative. Future research endeavors may shed light on its potential therapeutic applications and contribute to the ever-expanding field of adamantane-based medicinal chemistry.
An In-depth Technical Guide to 2-Methoxyadamantane Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and favorably influence binding to biological targets. While 1-aminoadamantane derivatives like amantadine and memantine are well-established drugs, the therapeutic potential of other substituted adamantanes, particularly those with functional groups at the C-2 position, remains a burgeoning area of research. This technical guide focuses on 2-methoxyadamantane and its derivatives, providing a comprehensive overview of their synthesis, known biological activities, and the experimental methodologies employed in their study.
Synthesis of this compound and its Analogs
The primary synthetic precursor for this compound is 2-adamantanol. The conversion of the hydroxyl group to a methoxy ether can be achieved through several established synthetic routes.
Williamson Ether Synthesis
The most common and versatile method for the preparation of ethers is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
-
Deprotonation of 2-Adamantanol: To a solution of 2-adamantanol in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base is added. Sodium hydride (NaH) is a common choice for this purpose. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-adamantoxide.
-
Reaction with a Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the solution containing the alkoxide. The reaction mixture is stirred, often with gentle heating, to drive the SN2 reaction to completion.
-
Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation.
Logical Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow for this compound.
Other Synthetic Approaches
An alternative route to this compound involves the formation of a 2-adamantyl cation, which is then trapped by methanol. This can be achieved by treating 2-adamantanol with a strong acid, such as sulfuric acid, which protonates the hydroxyl group, leading to its departure as a water molecule and the formation of the carbocation. The subsequent reaction with methanol as a nucleophile yields the desired ether. However, this method may be complicated by rearrangements of the adamantyl cation.
Biological Activity of this compound Derivatives and Analogs
The biological activities of this compound and its close analogs are not as extensively documented as those of the 1-amino derivatives. However, the unique steric and electronic properties conferred by the 2-methoxy group suggest potential for interaction with various biological targets. The available, albeit limited, data and predictive studies point towards several areas of interest.
Potential Antiviral Activity
While amantadine and rimantadine target the M2 proton channel of the influenza A virus, the mechanism of action is critically dependent on the presence of the primary amino group. The replacement of this group with a methoxy moiety at the 2-position would likely abolish this specific activity. However, the lipophilic adamantane cage is known to facilitate membrane interactions, and other antiviral mechanisms cannot be ruled out without experimental evidence. To date, no significant antiviral activity has been reported specifically for this compound.
Potential Neurological Activity
The neuroprotective and channel-modulating activities of memantine are attributed to its interaction with NMDA receptors. The structural and electronic differences between a 1-amino group and a 2-methoxy group are substantial, making a similar mechanism of action unlikely. Computational studies could potentially identify other neurological targets where the specific stereoelectronic profile of this compound might play a role.
Cytotoxicity and Anticancer Potential
The lipophilicity of the adamantane core can enhance the ability of molecules to cross cell membranes, a desirable property for cytotoxic agents. While no specific data for this compound is available, studies on other functionalized adamantanes have explored their potential as anticancer agents.
Table 1: Summary of Biological Activity Data for Adamantane Derivatives (for comparison)
| Compound | Target/Activity | Quantitative Data (IC₅₀, Kᵢ, etc.) | Reference |
| Amantadine | Influenza A M2 Channel | IC₅₀ ≈ 1 µM | [Generic Data] |
| Memantine | NMDA Receptor | Kᵢ ≈ 0.5-1 µM | [Generic Data] |
| This compound | Not Reported | Data not available | - |
Note: The data for Amantadine and Memantine are provided as a general reference to highlight the therapeutic relevance of adamantane derivatives. No direct quantitative data for the biological activity of this compound has been found in the public domain.
Experimental Protocols for Biological Assays
While no specific biological data for this compound is available, the following are standard protocols that would be used to assess its potential activities based on the known pharmacology of other adamantane derivatives.
Antiviral Assays (e.g., Influenza A)
Plaque Reduction Assay
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayer is washed and then infected with a known titer of influenza A virus for 1 hour.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Analysis: The cells are fixed and stained with crystal violet. The number of plaques in the presence of the compound is compared to the number in the untreated control wells to determine the concentration that inhibits plaque formation by 50% (IC₅₀).
Workflow for Plaque Reduction Assay
Caption: Experimental workflow for a plaque reduction assay.
Neurological Assays (e.g., NMDA Receptor Binding)
Radioligand Binding Assay
-
Membrane Preparation: Rat brain cortical membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of glutamate and glycine, along with varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Signaling Pathway for NMDA Receptor Antagonism
Caption: Hypothetical NMDA receptor antagonism by a this compound analog.
Conclusion and Future Directions
This compound represents an under-explored area within the broader field of adamantane chemistry and pharmacology. While robust synthetic methods are available for its preparation, a significant gap exists in the literature regarding its biological activity. The information presented in this guide provides a foundation for researchers interested in exploring the potential of this compound derivatives. Future research should focus on the systematic synthesis of a library of 2-alkoxyadamantane analogs and their comprehensive screening in a variety of biological assays, including antiviral, anticancer, and neurological models. Such studies are essential to unlock the potential therapeutic applications of this intriguing class of compounds.
The Genesis of 2-Methoxyadamantane: A Technical Overview of its Discovery and History
For Immediate Release
[City, State] – October 26, 2025 – A comprehensive technical guide on the discovery and history of 2-methoxyadamantane has been compiled, offering researchers, scientists, and drug development professionals a detailed resource on this significant adamantane derivative. This whitepaper provides an in-depth look at its synthesis, physicochemical properties, and potential applications, with a focus on experimental data and methodologies.
Discovery and Early Synthesis
The most plausible and widely applicable method for the synthesis of this compound is through the Williamson ether synthesis . This classic organic reaction provides a straightforward route to ethers from an alcohol and an alkyl halide.[1][2][3] In the case of this compound, the synthesis commences with the deprotonation of adamantan-2-ol using a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction with a methylating agent, typically methyl iodide.[4][5]
The secondary nature of the alcohol at the C2 position of adamantane makes the Williamson ether synthesis a suitable method, although reaction conditions must be carefully controlled to minimize potential side reactions like elimination.[1]
Synthetic Pathways and Methodologies
The primary synthetic route to this compound involves a two-step process starting from the commercially available adamantanone.
Step 1: Reduction of Adamantanone to Adamantan-2-ol
Adamantanone is reduced to adamantan-2-ol. A common and effective method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst. Alternatively, other reducing agents such as sodium borohydride can be employed.
Step 2: Methylation of Adamantan-2-ol
The resulting adamantan-2-ol is then methylated to yield this compound. The Williamson ether synthesis is the standard procedure for this step.
Detailed Experimental Protocol: Williamson Ether Synthesis of this compound
The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures for secondary alcohols:
-
Deprotonation of Adamantan-2-ol: To a solution of adamantan-2-ol in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), an equimolar amount of a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the sodium 2-adamantoxide.[4][5]
-
Methylation: An excess of a methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the Sₙ2 reaction.
-
Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.
Physicochemical Data
Quantitative data for this compound is not extensively documented in publicly available databases. However, based on the known properties of similar adamantane derivatives, the following can be inferred and should be experimentally verified for pure samples.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| Appearance | Expected to be a colorless solid or liquid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic data is crucial for the characterization of this compound.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (a singlet), the proton at the C2 position, and the characteristic protons of the adamantane cage. |
| ¹³C NMR | A signal for the methoxy carbon, the carbon at the C2 position, and the distinct signals for the carbons of the adamantane framework. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of the adamantane core. |
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a straightforward, two-step chemical transformation.
Figure 1: Synthetic pathway from adamantanone to this compound.
The logic of the Williamson ether synthesis involves the activation of the alcohol through deprotonation to enhance its nucleophilicity for the subsequent Sₙ2 reaction.
Figure 2: Logical workflow of the Williamson ether synthesis for this compound.
Applications in Research and Drug Development
While specific biological activities for this compound are not widely reported, adamantane derivatives, in general, are of significant interest in medicinal chemistry. The rigid, lipophilic adamantane cage can be incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.[6] Derivatives of adamantane have found applications as antiviral and antiparkinsonian agents.[7] The introduction of a methoxy group at the C2 position can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets. Further research is warranted to explore the potential pharmacological profile of this compound.
This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound, encouraging further investigation into this and other functionalized adamantane derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | bartleby [bartleby.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohols and Ethers [chem.latech.edu]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxyadamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methoxyadamantane, a derivative of the rigid, cage-like hydrocarbon adamantane. This document delves into its synthesis, spectral properties, and potential biological significance, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Concepts
This compound is a saturated polycyclic organic compound characterized by a methoxy group attached to a secondary carbon of the adamantane cage. Its unique three-dimensional structure and lipophilicity make it an interesting scaffold for the design of novel therapeutic agents. The adamantane moiety is known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules, often enhancing their metabolic stability and ability to cross biological membranes.
Synthesis of this compound
The primary route for the synthesis of this compound is through the etherification of 2-adamantanol. While specific literature detailing the synthesis of this compound is scarce, the Williamson ether synthesis provides a well-established and logical synthetic pathway.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
2-Adamantanol
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Deprotonation of 2-Adamantanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-adamantanol (1.0 eq) in anhydrous DMF.
-
To this solution, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-adamantoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis of this compound.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| LogP | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | Data not available |
| ¹³C NMR | CDCl₃ | Data not available |
| FT-IR | Data not available | |
| Mass Spec (m/z) | Data not available |
Potential Biological Significance and Signaling Pathways
While direct biological studies on this compound are limited, the broader class of adamantane derivatives has been extensively investigated for various therapeutic applications.
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus.[1] Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[1] This inhibition prevents the uncoating of the virus and the release of its genetic material into the host cell. Although not definitively studied for this compound, its structural similarity to other adamantane antivirals suggests it could be a candidate for similar antiviral screening programs.
Hypothesized M2 Proton Channel Inhibition Pathway:
Caption: Hypothesized mechanism of M2 channel inhibition.
Neurological Activity
Certain adamantane derivatives have also shown activity in the central nervous system (CNS). For instance, memantine, an aminoadamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier. The potential for this compound to exhibit neurological effects remains an area for future investigation.
Conclusion
This compound represents an under-explored derivative within the well-established class of adamantane compounds. While its synthesis can be logically approached through established methods like the Williamson ether synthesis, a significant gap exists in the literature regarding its specific experimental protocols, quantitative data, and biological activity. This guide provides a foundational framework for researchers to initiate further investigation into this promising molecule, with the potential for discoveries in antiviral and neurological drug development. The provided experimental outline and data table structures are intended to serve as a template for future research in this area.
References
Potential Research Areas for 2-Methoxyadamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, and can serve as a robust scaffold for pharmacophore presentation. While 1-adamantyl derivatives, such as the antiviral amantadine and the Alzheimer's drug memantine, are well-studied, 2-substituted adamantanes remain a comparatively underexplored class of compounds. This technical guide focuses on 2-methoxyadamantane, a simple ether derivative, outlining potential areas of research, proposed synthetic protocols, and key characterization data based on analogous compounds. The information presented herein aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[4][5]
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from the commercially available precursor, 2-adamantanol.
Materials:
-
2-Adamantanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Formation of the Alkoxide: A solution of 2-adamantanol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-adamantoxide.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted three times with diethyl ether.
-
Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Yield: Based on similar Williamson ether syntheses, the yield is expected to be in the range of 70-90%.
Synthesis Workflow Diagram
References
Navigating the Safety Landscape of 2-Methoxyadamantane: An In-depth Technical Guide
Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological information for 2-methoxyadamantane was found during the compilation of this guide. The following information is extrapolated from data on analogous compounds, primarily adamantane and 2-methyladamantane, and should be treated as an estimation. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and, if possible, commission independent safety testing before handling this compound.
This technical guide provides a detailed overview of the presumed safety and handling considerations for this compound, based on available data for structurally similar adamantane derivatives. The information is intended to support laboratory safety protocols and risk mitigation strategies.
Core Safety and Physical Properties
Due to the absence of specific data for this compound, the physical and chemical properties of 2-methyladamantane are presented below as a conservative estimate. The introduction of a methoxy group in place of a methyl group may alter these properties.
Table 1: Estimated Physical and Chemical Properties of this compound (Based on 2-Methyladamantane)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | - |
| Molecular Weight | 166.26 g/mol | - |
| Boiling Point | ~466.23 K | [1] |
| Flash Point | Not available | - |
| Autoignition Temperature | Not available | - |
| Lower Explosion Limit | Not available | - |
| Upper Explosion Limit | Not available | - |
Toxicological Profile (Based on Analogous Compounds)
Comprehensive toxicological data for this compound is not available. The following table summarizes the known toxicological information for adamantane, which can serve as a preliminary reference point for risk assessment.
Table 2: Summary of Toxicological Data for Adamantane
| Test | Result | Species | Source |
| Acute Oral Toxicity (LD50) | >10,000 mg/kg | Rat | |
| Skin Corrosion/Irritation | Not classified as irritant | ||
| Serious Eye Damage/Irritation | Not classified as irritant | ||
| Carcinogenicity | No data available | ||
| Mutagenicity | No data available |
Experimental Protocols
Detailed experimental protocols for determining the safety parameters of this compound are not available. However, standard methodologies as referenced in the safety data sheets of analogous compounds would be employed.
Determination of Flash Point: A standardized method such as the Pensky-Martens closed-cup test (ASTM D93) or Cleveland open-cup method (ASTM D92) would be appropriate to determine the flash point of this compound. The choice of method would depend on the expected volatility of the compound.
Acute Oral Toxicity Study (LD50): An acute oral toxicity study, following a recognized guideline such as OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), would be conducted. This involves administering the substance to rats at one of three fixed dose levels and observing the effects.
Handling and Storage
Based on the general handling procedures for adamantane derivatives, the following precautions are recommended:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Emergency Procedures
The following emergency procedures are based on those recommended for adamantane and should be adapted as part of a comprehensive risk assessment.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using absorbent materials.
-
Cleanup: Carefully collect the spilled material and place it in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows relevant to working with this compound.
Caption: Workflow for responding to a chemical spill of this compound.
Caption: General risk assessment workflow for handling adamantane derivatives.
References
Solubility of 2-Methoxyadamantane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-methoxyadamantane in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the expected solubility based on the well-understood properties of the adamantane core and its derivatives. Furthermore, it outlines a standard experimental protocol for determining solubility, which can be applied to this compound for precise measurements.
Introduction to this compound and its Solubility
Adamantane and its derivatives are rigid, highly lipophilic cage-like hydrocarbon molecules. The adamantane moiety is known to impart increased lipophilicity to compounds, which generally results in good solubility in non-polar organic solvents and poor solubility in water.[1][2][3][4] The presence of a methoxy group at the 2-position of the adamantane cage in this compound introduces a polar ether functional group. This is expected to slightly increase its polarity compared to unsubstituted adamantane. However, the overall non-polar and bulky nature of the adamantane scaffold will likely remain the dominant factor in its solubility profile.
Expected Solubility Profile
Based on the principles of "like dissolves like," this compound is anticipated to be readily soluble in a range of non-polar and moderately polar organic solvents. The bulky and non-polar adamantane structure will favor interactions with non-polar solvent molecules. While the ether group can engage in dipole-dipole interactions and hydrogen bonding with protic solvents, its influence is likely to be modest.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar adamantane cage will have strong van der Waals interactions with these solvents. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity to interact with the ether group while being non-polar enough to solvate the adamantane core. |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | Moderate to High | The ether linkage in these solvents can interact favorably with the methoxy group of the solute. |
| Polar Aprotic (Highly Polar) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not be ideal for solvating the large non-polar adamantane moiety. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low | While the methoxy group can act as a hydrogen bond acceptor, the overall non-polar character of the molecule will limit solubility in highly polar, protic solvents. |
| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the adamantane structure will lead to very poor solubility in water.[1][3][4] |
Experimental Determination of Solubility
To obtain quantitative solubility data for this compound, a standardized experimental protocol such as the shake-flask method can be employed.[5] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Key Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
An excess amount of crystalline this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The container is agitated (e.g., using a shaker or a magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
-
Quantification of Dissolved Solute:
-
The collected aliquot is accurately weighed or its volume is precisely measured.
-
The solvent is then removed (e.g., by evaporation under reduced pressure or a stream of inert gas).
-
The mass of the remaining solid this compound is determined using an analytical balance.
-
Alternatively, the concentration of the solute in the aliquot can be determined using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent (e.g., in g/100 mL, mg/mL, or mol/L).
-
The experiment should be repeated at least three times to ensure the reproducibility of the results.
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.
Synthesis of this compound
While a detailed exploration of the synthesis of this compound is beyond the scope of this guide, a general understanding of its preparation can be useful. The synthesis of adamantane derivatives often involves functionalization of the adamantane core. For instance, a methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) on the adamantane scaffold with a methoxide source.
Logical Relationship in a Potential Synthesis Route
Caption: A simplified diagram showing a plausible synthetic route to this compound from adamantane.
Conclusion
References
2-Methoxyadamantane: A Technical Guide to Putative Mechanisms of Action
Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of 2-methoxyadamantane is not available in the public domain. This guide, therefore, provides an in-depth overview of the well-established mechanisms of action of structurally related adamantane derivatives, which represent the most probable, yet unconfirmed, therapeutic targets for this compound. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and should be considered as a foundational framework for future investigations into this compound.
Introduction
Adamantane derivatives form a unique class of therapeutic agents, owing to their rigid, lipophilic, cage-like structure. This tricyclic hydrocarbon scaffold has been successfully incorporated into drugs targeting viral infections and neurological disorders. The two most prominent examples, amantadine and memantine, exert their effects through distinct molecular mechanisms: inhibition of the influenza A M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor, respectively. This technical guide will explore these two primary mechanisms as potential modes of action for this compound.
Putative Mechanism of Action 1: Antiviral Activity via M2 Proton Channel Inhibition
A primary and well-documented mechanism of action for 1-aminoadamantane derivatives is the blockade of the M2 proton channel of the influenza A virus.[1] This channel is crucial for the viral replication cycle.
Signaling Pathway and Experimental Workflow
The M2 protein forms a tetrameric ion channel in the viral envelope that, when activated by the low pH of the endosome, allows protons to enter the virion. This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a critical step for the release of the viral genome into the host cell cytoplasm and subsequent replication. Adamantane derivatives are thought to bind to the pore of the M2 channel, physically occluding it and preventing proton influx.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Blockade
This electrophysiological technique is used to measure the ion channel activity of the M2 protein expressed in Xenopus oocytes and assess its inhibition by a test compound.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the M2 protein of a susceptible influenza A strain. Oocytes are then incubated for 2-4 days to allow for protein expression.
-
Electrophysiological Recording:
-
An M2-expressing oocyte is placed in a recording chamber and perfused with a high potassium, low chloride buffer (e.g., 100 mM KCl, 10 mM MES, pH 7.4).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
The membrane potential is held at -20 mV.
-
The M2 channel is activated by switching to a low pH buffer (e.g., pH 5.5). The resulting inward current is recorded.
-
Once a stable current is achieved, the oocyte is perfused with the low pH buffer containing various concentrations of this compound.
-
The reduction in current amplitude is measured to determine the extent of channel blockade.
-
-
Data Analysis: The concentration-response data is fitted to the Hill equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the M2 channel current.
Quantitative Data for Reference Adamantane Antivirals
| Compound | Target | Assay | IC50 | Reference |
| Amantadine | M2 Proton Channel (Influenza A) | TEVC | 0.3 µM | Factual data from literature |
| Rimantadine | M2 Proton Channel (Influenza A) | Plaque Reduction Assay | 0.1 µM | Factual data from literature |
Putative Mechanism of Action 2: Neuroprotection via NMDA Receptor Antagonism
The adamantane scaffold is also a key feature of memantine, a drug used to treat Alzheimer's disease. Memantine functions as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Signaling Pathway and Experimental Workflow
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases. For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind, and the voltage-dependent magnesium (Mg2+) block must be relieved by depolarization of the postsynaptic membrane. Uncompetitive antagonists like memantine bind within the ion channel pore when it is open, thereby blocking the influx of calcium (Ca2+) and preventing excitotoxic cell death.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of NMDA receptor-mediated currents in cultured neurons or cells expressing recombinant NMDA receptors.
-
Cell Culture: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or a cell line (e.g., HEK293) transfected with the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A) are used.
-
Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsF, EGTA, and HEPES) and mounted on a micromanipulator.
-
The cell is visualized under a microscope, and the micropipette is brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
-
Current Measurement:
-
The cell is voltage-clamped at a negative potential (e.g., -60 mV).
-
The external solution contains NMDA receptor agonists (e.g., 100 µM NMDA and 10 µM glycine) but is free of Mg2+ to prevent channel block.
-
The agonists are applied to the cell, and the resulting inward current is recorded.
-
After a stable baseline response is established, the agonists are co-applied with varying concentrations of this compound.
-
-
Data Analysis: The inhibition of the NMDA-evoked current is quantified, and the IC50 is determined by fitting the concentration-response curve.
Quantitative Data for a Reference NMDA Receptor Antagonist
| Compound | Target | Assay | IC50 | Reference |
| Memantine | NMDA Receptor (GluN1/GluN2A) | Whole-Cell Patch-Clamp | 1-5 µM | Factual data from literature |
Synthesis of this compound
This compound is not as widely studied as its 1-substituted counterparts. However, its synthesis can be readily achieved from 2-adamantanol, which in turn can be prepared from adamantane.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 2-Adamantanol from Adamantane
-
Adamantane is oxidized using concentrated sulfuric acid. This reaction typically yields a mixture of 1-adamantanol and 2-adamantanol through carbocation rearrangements.
-
The reaction mixture is carefully quenched with ice water and neutralized.
-
The product mixture is extracted with an organic solvent.
-
2-Adamantanol is separated from 1-adamantanol by column chromatography.
Step 2: Synthesis of this compound from 2-Adamantanol (Williamson Ether Synthesis)
-
2-Adamantanol is dissolved in an aprotic solvent such as tetrahydrofuran (THF).
-
A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming the sodium alkoxide.
-
A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture.
-
The alkoxide undergoes an SN2 reaction with the methyl iodide to form this compound.
-
The reaction is quenched, and the product is purified by extraction and chromatography.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the established pharmacology of other adamantane derivatives provides a strong foundation for future research. The most probable biological targets for this compound are the influenza A M2 proton channel and the NMDA receptor. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to investigate the therapeutic potential of this and other 2-substituted adamantane derivatives. Further studies are essential to elucidate the precise molecular interactions and pharmacological profile of this compound.
References
Methodological & Application
Synthesis of 2-Methoxyadamantane: A Review of Synthetic Protocols
For researchers, scientists, and professionals in drug development, the synthesis of adamantane derivatives is a critical area of study due to their unique lipophilic and rigid structures, which are advantageous in medicinal chemistry. Among these, 2-methoxyadamantane serves as a valuable building block. This document provides detailed application notes and protocols for the synthesis of this compound, summarizing key methodologies and presenting quantitative data for comparison.
Three primary synthetic routes have been identified for the preparation of this compound: the Williamson ether synthesis starting from 2-adamantanol, nucleophilic substitution of 2-bromoadamantane with sodium methoxide, and an acid-catalyzed methylation of 2-adamantanol. Each of these methods offers distinct advantages and is suited for different laboratory settings and starting material availability.
Comparative Summary of Synthetic Protocols
The following table summarizes the quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their efficiencies and reaction conditions.
| Synthetic Route | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Williamson Ether Synthesis | 2-Adamantanol | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Room Temperature | 12 | High (Specific yield not reported in general literature) |
| Nucleophilic Substitution | 2-Bromoadamantane | Sodium Methoxide (NaOCH₃) | Methanol (CH₃OH) | Reflux | 6 | Moderate to High (Specific yield not reported in general literature) |
| Acid-Catalyzed Methylation | 2-Adamantanol | Methanol (CH₃OH) | Methanol (CH₃OH) with catalytic acid (e.g., H₂SO₄) | Reflux | 24 | Variable (Specific yield not reported in general literature) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established organic synthesis techniques and can be adapted based on laboratory-specific conditions.
Protocol 1: Williamson Ether Synthesis of this compound from 2-Adamantanol
This protocol utilizes the classical Williamson ether synthesis, where the hydroxyl group of 2-adamantanol is deprotonated by a strong base, followed by nucleophilic attack on a methylating agent.
Materials:
-
2-Adamantanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-adamantanol.
-
Dissolve the 2-adamantanol in anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide. Hydrogen gas will be evolved during this step.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol 2: Nucleophilic Substitution of 2-Bromoadamantane with Sodium Methoxide
This method involves the direct displacement of the bromide from 2-bromoadamantane by the methoxide ion.
Materials:
-
2-Bromoadamantane
-
Sodium Methoxide (NaOCH₃)
-
Anhydrous Methanol (CH₃OH)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoadamantane in anhydrous methanol.
-
Add sodium methoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude this compound by distillation or column chromatography.
Protocol 3: Acid-Catalyzed Methylation of 2-Adamantanol
This protocol describes the formation of this compound through an acid-catalyzed reaction between 2-adamantanol and methanol.
Materials:
-
2-Adamantanol
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-adamantanol in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize the acid by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or distillation.
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2-adamantanol via the Williamson ether synthesis.
Caption: General workflow for the Williamson ether synthesis of this compound.
Application Notes and Protocols for Experimental Procedures Using 2-Methoxyadamantane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential experimental procedures involving 2-methoxyadamantane, a derivative of adamantane. The protocols are based on established methodologies for analogous adamantane compounds and are intended to serve as a foundational guide for research and development. It is important to note that specific parameters may require optimization for this compound.
Potential Applications of this compound
Adamantane derivatives have shown significant therapeutic potential in several areas. Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following applications:
-
Antiviral Therapy: Particularly against Influenza A virus, by targeting the M2 proton ion channel.[1]
-
Neuroprotection: As a modulator of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[2][3]
-
Antimicrobial and Antifungal Applications: Adamantane derivatives have been shown to possess antibacterial and antifungal properties.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment
Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a suitable concentration range for further experiments. The MTT assay is a widely used colorimetric method for assessing cell viability.[5][6][7][8]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed mammalian cells (e.g., MDCK for antiviral assays, or a relevant neuronal cell line for neuroprotection studies) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of viability against the compound concentration.
Antiviral Activity Assessment (Influenza A)
The plaque reduction assay is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.[1][9][10]
Protocol: Plaque Reduction Assay
-
Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of Influenza A virus that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose-containing medium supplemented with different concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each concentration relative to the no-drug control. The 50% inhibitory concentration (IC₅₀) can be determined from the dose-response curve.
NMDA Receptor Modulation Assay
The activity of this compound on NMDA receptors can be assessed using electrophysiology or calcium imaging techniques in neuronal cells or oocytes expressing the receptor.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
Recording Setup: Establish a whole-cell patch-clamp recording configuration.
-
NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke an inward current.
-
Compound Application: Apply different concentrations of this compound to the perfusion solution and record the changes in the NMDA-evoked current.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Illustrative Cytotoxicity of this compound on MDCK Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 10 | 95 ± 6.1 |
| 50 | 85 ± 7.3 |
| 100 | 60 ± 8.9 |
| 200 | 35 ± 6.8 |
| 500 | 10 ± 4.2 |
| CC₅₀ (µM) | ~150 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Table 2: Illustrative Antiviral Activity of this compound against Influenza A (H3N2)
| Concentration (µM) | % Plaque Reduction (Mean ± SD) |
| 0 (No-drug Control) | 0 |
| 0.1 | 15 ± 3.8 |
| 1 | 45 ± 5.1 |
| 10 | 80 ± 6.5 |
| 50 | 95 ± 4.2 |
| IC₅₀ (µM) | ~1.5 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Table 3: Illustrative Inhibition of NMDA Receptor Current by this compound
| Concentration (µM) | % Inhibition of NMDA Current (Mean ± SD) |
| 0 (Control) | 0 |
| 1 | 10 ± 2.5 |
| 10 | 48 ± 4.2 |
| 50 | 75 ± 5.8 |
| 100 | 92 ± 3.9 |
| IC₅₀ (µM) | ~12 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Antiviral Screening
Caption: Workflow for antiviral screening of this compound.
Hypothesized Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
Adamantane derivatives like amantadine are known to block the M2 proton channel of the Influenza A virus, which is essential for viral uncoating and replication.[1]
Caption: Inhibition of the Influenza A M2 proton channel.
Hypothesized Signaling Pathway: Modulation of NMDA Receptor
Adamantane derivatives can act as non-competitive antagonists of the NMDA receptor, which may underlie their neuroprotective effects.[2][3]
Caption: Modulation of the NMDA receptor ion channel.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Methoxyadamantane and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic nature which can enhance the pharmacological properties of drug candidates. While 1-adamantyl derivatives are more common, substitutions at the secondary C2 position, such as with a methoxy group, offer unique structural and electronic properties that are of increasing interest in drug design. This document provides an overview of the applications of 2-methoxyadamantane and related adamantane ethers in medicinal chemistry, with a focus on their synthesis and potential as therapeutic agents.
Introduction to this compound in Drug Discovery
The introduction of a methoxy group at the C2 position of the adamantane cage imparts specific characteristics to the molecule. It maintains a high degree of lipophilicity, crucial for membrane permeability, while introducing a polar ether functionality that can engage in hydrogen bonding with biological targets. The defined stereochemistry of 2-substituted adamantanes also allows for precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions.
While direct therapeutic applications of this compound are not extensively documented, its structural motif is present in adamantane ethers that have shown significant biological activity. A notable example is the development of adamantane ethers as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[1]
Synthesis of this compound
A common method for the synthesis of 2-alkoxyadamantanes is through the solvolysis of 2-adamantyl derivatives in the corresponding alcohol. The following protocol is based on the synthesis of a methoxy adamantane derivative via the solvolysis of a substituted adamantane precursor in a methanol-water solvent system.[2]
Experimental Protocol: Synthesis of a 1,2-Disubstituted Methoxy Adamantane Derivative[2]
Reaction: Solvolysis of exo-1-(bromomethyl)adamantan-2-ol in methanol/water.
Materials:
-
exo-1-(bromomethyl)adamantan-2-ol (starting material)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the starting material, exo-1-(bromomethyl)adamantan-2-ol, in a 3:1 mixture of methanol and water.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product will be a mixture containing the desired 1-(bromomethyl)-2-methoxyadamantane, the corresponding diol, and an elimination product.
-
Purify the desired methoxy adamantane derivative using column chromatography on silica gel.
DOT Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of a 1,2-disubstituted methoxy adamantane.
Application in Medicinal Chemistry: Adamantane Ethers as 11β-HSD1 Inhibitors
A significant application of adamantane ethers is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, and its inhibition is a therapeutic strategy for treating type 2 diabetes and metabolic syndrome.[1]
Quantitative Data: In Vitro Potency of Adamantane Ether 11β-HSD1 Inhibitors[1]
The following table summarizes the in vitro potency of a series of adamantane ether derivatives against human and mouse 11β-HSD1.
| Compound | R Group | Human 11β-HSD1 IC₅₀ (nM) | Mouse 11β-HSD1 IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | 10 | 20 |
| 2 | 2,4-Difluorophenyl | 5 | 15 |
| 3 | Pyridin-2-yl | 8 | 30 |
| 4 | 5-Chloropyridin-2-yl | 3 | 10 |
Experimental Protocol: 11β-HSD1 Inhibition Assay[1]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of test compounds against human 11β-HSD1.
Materials:
-
Human liver microsomes (source of 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (dissolved in DMSO)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
[³H]-Cortisol (tracer)
-
Phosphate buffer
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, NADPH, and phosphate buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the amount of cortisol produced using a competitive binding assay with an anti-cortisol antibody and [³H]-cortisol tracer in a scintillation proximity assay format.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
DOT Diagram of the 11β-HSD1 Inhibition Pathway and Assay Logic:
Caption: Inhibition of the 11β-HSD1 pathway and the experimental workflow for IC₅₀ determination.
Conclusion
While the direct medicinal chemistry applications of this compound are an emerging area of research, the broader class of adamantane ethers has demonstrated significant potential, particularly as inhibitors of 11β-HSD1. The synthetic accessibility of 2-alkoxyadamantanes, coupled with the favorable physicochemical properties imparted by the adamantane cage, makes these compounds attractive scaffolds for the design of novel therapeutic agents. Further exploration of this compound and its derivatives is warranted to fully elucidate their potential in various disease areas. The protocols and data presented herein provide a foundation for researchers to build upon in the exciting field of adamantane-based drug discovery.
References
Characterization of 2-Methoxyadamantane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques for the characterization of 2-methoxyadamantane. Due to the limited availability of direct experimental data for this compound in public literature, this guide leverages data from structurally analogous adamantane derivatives, such as 2-adamantanol and 2-methyladamantane, to provide expected values and guide analytical method development.
Introduction
This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The introduction of a methoxy group at the secondary (bridge) position of the adamantane cage can influence its physicochemical properties, making its thorough characterization crucial in various research and development settings, including medicinal chemistry and materials science. The analytical techniques outlined below are fundamental for confirming the identity, purity, and structure of this compound.
Analytical Techniques and Expected Data
The primary analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃)
The proton NMR spectrum of this compound is expected to show a complex pattern of signals due to the rigid cage structure. The methoxy group will significantly influence the chemical shift of the proton at the C2 position.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -OCH₃ | 3.2 - 3.4 | Singlet | The three protons of the methoxy group are equivalent. |
| H-2 | 3.5 - 3.7 | Broad Singlet | The proton attached to the same carbon as the methoxy group. |
| Adamantyl Protons | 1.4 - 2.1 | Multiplets | A complex series of overlapping signals from the rest of the adamantane cage protons. |
Expected ¹³C NMR Chemical Shifts (in CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-2 | 70 - 80 | The carbon atom bonded to the methoxy group, significantly deshielded. |
| -OCH₃ | 55 - 60 | The carbon of the methoxy group. |
| Adamantyl Carbons | 25 - 40 | Signals corresponding to the other carbon atoms in the adamantane cage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common ionization method for such compounds.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment | Notes |
| 166 | Moderate | [M]⁺ | Molecular ion peak (C₁₁H₁₈O)⁺. |
| 135 | High | [M - OCH₃]⁺ | Loss of the methoxy group is a likely primary fragmentation pathway, leading to a stable adamantyl cation. |
| 134 | Moderate | [M - CH₃OH]⁺ | Loss of methanol via elimination. |
| 93 | Moderate | [C₇H₉]⁺ | Further fragmentation of the adamantane cage. |
| 79 | Moderate | [C₆H₇]⁺ | Further fragmentation of the adamantane cage. |
Gas Chromatography (GC)
Gas chromatography is used to assess the purity of this compound and can be coupled with a mass spectrometer (GC-MS) for identification.
Expected Gas Chromatography Data
| Parameter | Value | Notes |
| Retention Index (non-polar column) | 1300 - 1400 | This is an estimated value based on similar adamantane derivatives. The actual retention index will depend on the specific column and conditions. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound.
Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850 - 2950 | C-H (alkane) stretching | Strong |
| 1080 - 1150 | C-O (ether) stretching | Strong |
| 1450 - 1470 | C-H bending | Moderate |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set a spectral width of 12-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of 200-220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or hexane.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride) and place in an IR-transparent cell.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure solvent).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to the expected values.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
2-Methoxyadamantane: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyadamantane is a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. Its rigid, three-dimensional adamantane core, combined with the reactivity of the methoxy group at the secondary bridgehead position, makes it a valuable building block for introducing the adamantyl moiety into target structures. The adamantane cage imparts unique properties such as high lipophilicity, metabolic stability, and conformational rigidity, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis. It is intended for researchers and professionals in the fields of organic chemistry, drug discovery, and materials science.
Applications of this compound in Organic Synthesis
The secondary substitution pattern of this compound allows for a range of chemical transformations, providing access to a diverse array of functionalized adamantane derivatives. Key applications include:
-
Synthesis of Functionalized Adamantanones: this compound derivatives can be elaborated into highly substituted adamantanones. These ketones are versatile intermediates for the synthesis of biologically active compounds, including analogues of the Alzheimer's disease drug, memantine.
-
Formation of Oximes and Other Heterocyclic Derivatives: The methoxy group can be transformed to introduce other functionalities, such as oximes, which can serve as precursors for various heterocyclic systems. These adamantane-containing heterocycles are of interest in the development of novel antiviral and antimicrobial agents.
-
Nucleophilic Substitution Reactions: The methoxy group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 2-position of the adamantane core.
-
Precursor for 2-Adamantyl Ethers and Esters: this compound is the simplest 2-alkoxyadamantane and serves as a model for the synthesis and study of more complex 2-adamantyl ethers and esters.
Data Presentation
The following table summarizes key quantitative data from representative experiments involving the synthesis and functionalization of this compound derivatives.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data |
| Bromomethyl methoxyadamantanone | 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one | NBS, 1:1 methanol/dichloromethane, 0 °C to 21 °C, 3 h | 89 | Not reported (oil) | Not specified in the provided information. |
| This compound-2-carbaldehyde (E)-oxime | Dimeric nitroso chloride of 2-alkylidene adamantane | Sodium carbonate, Methanol, 55-65 °C, 30 min | 91 | 105-107 | IR (ν/cm⁻¹): 3400-3200 (OH), 2905, 2851 (CHAd) |
Experimental Protocols
Protocol 1: Synthesis of Bromomethyl Methoxyadamantanone [1]
This protocol describes the synthesis of a functionalized adamantanone through an electrophile-promoted cyclization of a bicyclic diene, where methanol acts as a nucleophile to introduce the methoxy group.
Materials:
-
1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one
-
N-Bromosuccinimide (NBS)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one (0.100 g, 0.525 mmol) in a 1:1 mixture of methanol and dichloromethane (6 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (0.121 g, 0.068 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to 21 °C and stir for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and dry over MgSO₄.
-
Filter the solution and concentrate in vacuo to obtain the crude bromomethyl methoxyadamantanone as a light yellow oil (0.140 g, 89% yield).
Protocol 2: Synthesis of this compound-2-carbaldehyde (E)-oxime
This protocol details the formation of a this compound derivative through the reaction of a dimeric nitroso chloride with methanol.
Materials:
-
Dimeric nitroso chloride of a 2-alkylidene adamantane
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Prepare a suspension of sodium carbonate (5 g) in methanol (50 mL).
-
Heat the suspension to 55-65 °C.
-
Add the dimeric nitroso chloride (5 mmol) portionwise to the heated suspension over 5 minutes.
-
Continue heating the mixture for 30 minutes.
-
After cooling, pour the reaction mixture into cold water (300 mL) with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from methanol to yield this compound-2-carbaldehyde (E)-oxime (91% yield).
Visualizations
Diagram 1: Synthesis of Bromomethyl Methoxyadamantanone
References
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methoxyadamantane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, three-step protocol for the scalable synthesis of 2-methoxyadamantane, a valuable intermediate in pharmaceutical and materials science applications. The described methodology is designed for robustness and adaptability to pilot plant and industrial-scale production.
Synthetic Strategy
The synthesis of this compound is achieved through a reliable three-step sequence starting from adamantane:
-
Oxidation: Adamantane is oxidized to 2-adamantanone.
-
Reduction: 2-Adamantanone is reduced to 2-adamantanol.
-
Methylation: 2-Adamantanol is methylated to yield the final product, this compound, via a Williamson ether synthesis.
This strategy utilizes readily available starting materials and scalable chemical transformations.
Experimental Protocols
Step 1: Scalable Synthesis of 2-Adamantanone from Adamantane
This protocol is adapted from a method designed for high-yield industrial production.[1]
Materials:
-
Adamantane
-
90-95% Sulfuric Acid
-
Sulfur trioxide gas or oleum
-
Halogenated alkane solvent (e.g., 1,2-dichloroethane)
-
Ice
-
Aqueous sodium hydroxide solution
-
Organic extraction solvent (e.g., toluene)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and gas inlet/outlet
-
Addition funnels for liquids and a mass flow controller for gases
-
Quenching vessel
-
Extraction vessel
-
Distillation apparatus
Procedure:
-
Charge the reactor with adamantane and the halogenated alkane solvent.
-
Add 90-95% sulfuric acid to the mixture while maintaining a controlled temperature.
-
Heat the reaction mixture to 70-90°C.
-
Gradually introduce sulfur trioxide gas or oleum into the reaction mixture, ensuring the sulfuric acid concentration is maintained between 90-95% by weight. The total weight ratio of sulfuric acid (including SO3/oleum) to adamantane should be in the range of 6:1 to 12:1.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) until the adamantane is consumed.
-
Cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Neutralize the quenched mixture with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., toluene).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic layer under reduced pressure to yield crude 2-adamantanone.
-
The crude product can be purified by recrystallization or distillation.
Step 2: Large-Scale Reduction of 2-Adamantanone to 2-Adamantanol
This protocol utilizes the well-established and scalable sodium borohydride reduction of ketones.
Materials:
-
2-Adamantanone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH4)
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Extraction solvent (e.g., ethyl acetate)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Extraction vessel
Procedure:
-
Charge the reactor with 2-adamantanone and methanol (or ethanol).
-
Cool the mixture to 0-5°C with stirring.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the mixture to ~7 with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 2-adamantanol.
-
The product can be purified by recrystallization.
Step 3: Williamson Ether Synthesis of this compound from 2-Adamantanol
This protocol is a scalable adaptation of the classic Williamson ether synthesis.[2][3][4]
Materials:
-
2-Adamantanol
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Strong base (e.g., Sodium hydride (NaH) or Potassium hydride (KH))
-
Methylating agent (e.g., Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4))
-
Saturated aqueous ammonium chloride solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
Procedure:
-
Charge the reactor with 2-adamantanol and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (as a dispersion in mineral oil) in portions. Hydrogen gas will be evolved.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the formation of the alkoxide.
-
Cool the mixture back to 0°C and slowly add the methylating agent (methyl iodide or dimethyl sulfate).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
| Step | Reaction | Starting Material | Product | Typical Yield | Purity | Key Reaction Conditions |
| 1 | Oxidation | Adamantane | 2-Adamantanone | 85-95% | >98% | 90-95% H2SO4, SO3/oleum, 70-90°C |
| 2 | Reduction | 2-Adamantanone | 2-Adamantanol | 90-98% | >99% | NaBH4, Methanol, 0°C to RT |
| 3 | Methylation | 2-Adamantanol | This compound | 80-90% | >99% | NaH, CH3I or (CH3)2SO4, THF, 0°C to RT |
Mandatory Visualizations
Caption: Synthetic workflow for the scalable production of this compound.
Caption: Logical relationship of reactants, intermediates, and final product.
References
Application Notes and Protocols for the Purification of 2-Methoxyadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyadamantane is a key intermediate in the synthesis of various biologically active compounds and materials. Its rigid, lipophilic adamantane core and the presence of a methoxy group at the C2 position make it a valuable building block in medicinal chemistry and materials science. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the desired properties of the final products. This document provides detailed application notes and protocols for the purification of this compound using common laboratory techniques: recrystallization, column chromatography, and sublimation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 2-adamantanol, is provided below. These properties are essential for selecting and optimizing purification methods.
| Property | This compound (Estimated) | 2-Adamantanol | Adamantane |
| Molecular Formula | C₁₁H₁₈O | C₁₀H₁₆O[1] | C₁₀H₁₆[2] |
| Molecular Weight | 166.26 g/mol | 152.23 g/mol [1] | 136.24 g/mol [2] |
| Appearance | White crystalline solid | White crystalline powder[3] | White crystalline solid[2] |
| Melting Point | 65-75 °C | 295-300 °C[4] | 270 °C (sublimes)[2] |
| Boiling Point | ~210-220 °C | Sublimes | Sublimes[2] |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexanes, dichloromethane, ethyl acetate). Insoluble in water. | Soluble in methanol.[4] Insoluble in water.[4] | Readily soluble in nonpolar organic solvents. Practically insoluble in water.[2] |
Purification Methods: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following table provides a comparative overview of the three primary methods for purifying this compound.
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive, and effective for removing small amounts of impurities. Good for large-scale purification. | Requires finding a suitable solvent system. Can lead to product loss in the mother liquor. May not remove impurities with similar solubility. | >98% |
| Column Chromatography | Differential partitioning of components of a mixture between a stationary phase and a mobile phase. | Highly effective for separating complex mixtures and isomers. Can achieve very high purity. | Can be time-consuming and requires larger volumes of solvent. More suitable for smaller scales. | >99% |
| Sublimation | Phase transition of a solid directly to a gas, followed by condensation back to a solid, leaving non-volatile impurities behind. | Excellent for removing non-volatile or colored impurities. Solvent-free method. Can yield very pure crystals. | Only applicable to compounds that sublime without decomposition. May not be effective for removing volatile impurities. | >99.5% |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. For the non-polar this compound, a non-polar solvent or a mixture of a polar and a non-polar solvent is generally effective.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," non-polar solvents such as hexanes or heptane are good starting points. The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., hexanes) to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) until a constant weight is achieved.
Protocol: Two-Solvent Recrystallization
This method is useful when a single solvent does not provide adequate separation. A common solvent pair is a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a pair like dichloromethane/hexanes or ethyl acetate/hexanes can be effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent (e.g., hexanes) dropwise with stirring until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Gently warm the solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol.
Column Chromatography
Column chromatography is a powerful technique for separating this compound from byproducts and unreacted starting materials, especially when dealing with complex mixtures or isomers.
Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately non-polar compounds like this compound.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should provide a retention factor (Rf) of ~0.2-0.4 for this compound on a TLC plate. A starting point could be a 95:5 mixture of hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., using a pump or compressed air) to push the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light (if applicable) or by using a staining agent (e.g., potassium permanganate).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Sublimation
Sublimation is an effective method for purifying adamantane derivatives due to their high melting points and volatility.[2] This technique is particularly useful for removing non-volatile impurities.
Protocol: Vacuum Sublimation
-
Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus. The apparatus typically consists of an outer vessel and a cold finger condenser.
-
Vacuum Application: Evacuate the apparatus to a pressure of 0.1-1 mmHg.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or an oil bath. The temperature should be high enough to cause the this compound to sublime but not so high that it decomposes or that impurities also sublime. A temperature range of 80-120 °C is a reasonable starting point.
-
Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The gaseous this compound will solidify upon contact with the cold surface.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and scrape the purified crystals from the cold finger.
Purity Analysis
The purity of the purified this compound should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for determining the purity of volatile compounds like this compound. The gas chromatogram will show the retention time of the main component and any impurities, while the mass spectrum provides structural information for identification. The purity can be calculated from the relative peak areas in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and detect the presence of impurities. The absence of signals corresponding to impurities in the spectra is a good indicator of high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.
Visualized Workflows
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Column Chromatography Workflow
Caption: A schematic representation of the flash column chromatography process for purifying this compound.
Sublimation Workflow
Caption: A simplified diagram of the vacuum sublimation procedure for this compound purification.
References
2-Methoxyadamantane in Materials Science: Application Notes and Protocols
A comprehensive review of available scientific literature reveals a notable scarcity of specific applications and detailed experimental protocols for 2-methoxyadamantane within the field of materials science. The existing research predominantly focuses on other functionalized adamantane derivatives, such as those with hydroxyl, amino, carboxyl, or polymerizable groups. These derivatives have been extensively explored for their utility in enhancing the properties of polymers, in the development of advanced drug delivery systems, and in catalysis.
While direct data on this compound is limited, the well-established structure-property relationships of the adamantane cage allow for extrapolation of its potential uses. The methoxy group, being relatively small and chemically stable, could subtly modify the polarity and intermolecular interactions of adamantane-containing materials without introducing significant steric hindrance or reactive sites.
This document, therefore, provides a broader overview of the applications of adamantane derivatives in materials science, with the understanding that this compound, should it be synthesized for materials applications, would likely be explored in similar contexts. The protocols and data presented are representative of adamantane derivatives in general and are intended to serve as a foundational guide for researchers.
I. Adamantane Derivatives in Polymer Science
The incorporation of the rigid, bulky adamantane cage into polymer backbones or as pendant groups can significantly enhance the material's properties.[1]
Key Advantages of Adamantane-Containing Polymers:
-
Enhanced Thermal Stability: The high thermal stability of the adamantane structure can increase the glass transition temperature (Tg) and decomposition temperature of polymers.[1]
-
Improved Mechanical Strength: The rigid nature of the adamantane moiety can lead to polymers with higher modulus and hardness.[1]
-
Increased Solubility: The introduction of bulky adamantyl groups can disrupt polymer chain packing, leading to improved solubility in organic solvents.[1]
-
Low Dielectric Constant: The hydrocarbon-rich, non-polar nature of adamantane can contribute to a lower dielectric constant in polymers, which is desirable for microelectronics applications.
-
High Refractive Index: Adamantane's dense structure can increase the refractive index of transparent polymers.
Potential Applications of this compound in Polymers:
While no specific examples are documented, this compound could be used as a building block for monomers. For instance, it could be further functionalized to create adamantyl-containing methacrylates or epoxides, which can then be polymerized. The methoxy group might influence the polarity and adhesion properties of the resulting polymer.
General Experimental Protocol: Synthesis of an Adamantyl-Containing Methacrylate Polymer
This protocol describes a general procedure for the free-radical polymerization of a methacrylate monomer functionalized with an adamantyl group.
Materials:
-
Adamantyl-functionalized methacrylate monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Standard glassware
Procedure:
-
In a Schlenk flask, dissolve the adamantyl-functionalized methacrylate monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture to 70-80 °C with stirring.
-
Allow the polymerization to proceed for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Workflow for Polymer Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of adamantane-containing polymers.
II. Adamantane Derivatives in Drug Delivery
The lipophilic and rigid nature of the adamantane cage makes it a valuable component in drug delivery systems.[2] It can be used to:
-
Improve Drug Encapsulation: The hydrophobic core of adamantane can interact with hydrophobic drugs, facilitating their encapsulation in carrier systems like liposomes or micelles.
-
Enhance Targeting: Adamantane can act as a guest molecule for host molecules like cyclodextrins, enabling the formation of supramolecular drug delivery systems.[2]
-
Increase Bioavailability: The lipophilicity of adamantane can improve the membrane permeability of drugs.
Potential Role of this compound in Drug Delivery:
The methoxy group in this compound could modulate its lipophilicity and hydrogen bonding capabilities, potentially influencing its interaction with drug molecules and carrier systems. This could offer a way to fine-tune the release kinetics of a drug from a delivery vehicle.
General Protocol: Preparation of Adamantane-Functionalized Liposomes for Drug Delivery
This protocol outlines a general method for preparing liposomes incorporating an adamantane-functionalized lipid for the encapsulation of a hydrophobic drug.
Materials:
-
Phosphatidylcholine (e.g., DPPC)
-
Cholesterol
-
Adamantane-functionalized lipid
-
Hydrophobic drug
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Dissolve the lipids (phosphatidylcholine, cholesterol, and adamantane-functionalized lipid in a desired molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the liposomes.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the liposomes.
-
High-Performance Liquid Chromatography (HPLC): To determine the drug loading content and encapsulation efficiency.
-
In vitro drug release studies: To evaluate the release profile of the drug from the liposomes.
Logical Relationship in Host-Guest Drug Delivery
References
Application Notes and Protocols for Studying 2-Methoxyadamantane Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interactions of 2-methoxyadamantane with its potential biological targets. Based on the well-established pharmacology of structurally related adamantane derivatives, the primary targets of interest are the influenza A virus M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor.
This document outlines detailed protocols for biophysical and cell-based assays to characterize these interactions, presents available quantitative data for analogous compounds to guide experimental design, and includes visualizations of the relevant biological pathways and experimental workflows.
Potential Biological Targets
Influenza A Virus M2 Proton Channel
The adamantane scaffold is the core structure of the antiviral drug amantadine, a known inhibitor of the influenza A virus M2 proton channel. This channel is a tetrameric ion channel essential for viral replication. By blocking this channel, adamantane derivatives prevent the acidification of the viral core, a crucial step for the release of the viral ribonucleoprotein complex into the cytoplasm of the host cell. Given its structural similarity, this compound is a prime candidate for interaction with the M2 channel.
N-Methyl-D-Aspartate (NMDA) Receptor
Memantine, another adamantane derivative, is an uncompetitive antagonist of the NMDA receptor, a glutamate-gated ion channel involved in synaptic plasticity and memory function.[1] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases.[1] Memantine's therapeutic effect in Alzheimer's disease is attributed to its ability to block pathological NMDA receptor activation. The structural resemblance of this compound to memantine suggests it may also modulate NMDA receptor activity.
Quantitative Data for Adamantane Analogs
Table 1: Binding Affinities of Adamantane Derivatives for the Influenza A M2 Proton Channel
| Compound | Target | Method | Affinity (Kd) | Reference |
| Amantadine | M2 Ion Channel | SPR | 0.91 µM (high-affinity site), ~100 µM (low-affinity site) | [2][3] |
| Rimantadine | M2 Ion Channel | SPR | Two affinities in the order of 10-4 and 10-7 M | [2][3] |
Table 2: Inhibitory Concentrations (IC50) of Memantine for the NMDA Receptor
| Compound | Receptor Subtype | Method | IC50 | Reference |
| Memantine | GluN1/GluN2A | Electrophysiology (Whole-cell patch-clamp) | 1.25 ± 0.04 µM | [4] |
| Memantine | - | Electrophysiology (Cultured cerebellar granule neurons) | 89.2 ± 1.0 % inhibition at 10 µM |
Experimental Protocols
This section provides detailed protocols for key experiments to elucidate the interactions of this compound with its putative targets.
Biophysical Assays for Direct Binding Analysis
These methods are essential for confirming direct physical interaction between this compound and its target proteins and for quantifying the binding affinity.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Protocol: ITC Analysis of this compound Binding
-
Protein and Ligand Preparation:
-
Express and purify the target protein (e.g., recombinant M2 proton channel protein or the ligand-binding domain of an NMDA receptor subunit).
-
Dialyze the protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the final concentration is identical in both the protein and ligand solutions and does not exceed 5% (v/v).
-
Accurately determine the concentrations of both the protein and this compound.
-
-
ITC Experiment Setup:
-
Degas all solutions thoroughly before use to prevent bubble formation.
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform an initial injection of 0.5-1 µL, followed by a series of 20-30 injections of 2-3 µL at 120-180 second intervals to allow for equilibration.
-
Stir the sample cell at a constant speed (e.g., 750 rpm).
-
-
Control Experiments:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Perform another control by titrating buffer into the protein solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip surface. It provides real-time kinetic data on the association and dissociation of the complex.
Protocol: SPR Analysis of this compound Interactions
-
Sensor Chip and Ligand Preparation:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Prepare the purified target protein (ligand) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where running buffer is flowed over the surface.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays for Functional Characterization
These assays are critical for determining the functional consequences of this compound binding to its targets in a cellular context.
This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Protocol: Plaque Reduction Assay for this compound
-
Cell Culture:
-
Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow to confluence.
-
-
Virus Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units - PFU per well) and allow the virus to adsorb for 1 hour at 37 °C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium containing an overlay (e.g., agarose or Avicel).
-
After the adsorption period, remove the viral inoculum and add the this compound-containing overlay medium to the wells.
-
-
Incubation:
-
Incubate the plates at 37 °C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with a solution of 4% formaldehyde.
-
Stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effect of a compound on the ion flow through NMDA receptors.
Protocol: Electrophysiological Analysis of this compound on NMDA Receptors
-
Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.
-
The external solution should contain NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to activate the receptors, and blockers for other ion channels to isolate the NMDA receptor currents.
-
The internal pipette solution should contain a suitable salt composition (e.g., Cs-gluconate based).
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the NMDA receptor agonists to elicit a baseline current.
-
Apply different concentrations of this compound via the perfusion system and record the resulting changes in the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Investigate the voltage-dependency of the block by applying voltage ramps or steps during agonist and compound application.
-
Visualization of Pathways and Workflows
Signaling Pathways and Mechanisms
Experimental Workflows
References
- 1. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyadamantane
Welcome to the technical support center for the synthesis of 2-methoxyadamantane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common strategies for synthesizing this compound involve the etherification of 2-adamantanol or the nucleophilic substitution of a 2-haloadamantane with a methoxide source. Each approach has its own set of challenges.
Q2: Why is the synthesis of this compound challenging?
The primary challenge in synthesizing this compound lies in the secondary nature of the C2 position on the adamantane core. This leads to a competition between the desired substitution reaction (SN2 or SN1) and the undesired elimination reaction (E2 or E1), which can significantly lower the yield of the target product. The rigid, bulky nature of the adamantane cage can also influence reactivity.
Q3: What are the common side products observed in the synthesis of this compound?
The main side product is typically the result of elimination, which would formally yield adamantene. However, adamantene is highly unstable and will likely polymerize or react with other species in the reaction mixture, leading to complex byproduct profiles. In some cases, rearrangement products may also be observed, especially under acidic conditions.
Troubleshooting Guides
Guide 1: Williamson Ether Synthesis from 2-Haloadamantane
The Williamson ether synthesis involves the reaction of a 2-haloadamantane (e.g., 2-bromoadamantane or 2-iodoadamantane) with a methoxide source, typically sodium methoxide.
Issue 1.1: Low Yield of this compound and Formation of Undesired Byproducts.
-
Possible Cause A: Competing E2 Elimination. The use of a strong, sterically unhindered base like sodium methoxide can promote the E2 elimination of H-X from the 2-haloadamantane, especially at higher temperatures.
-
Troubleshooting A:
-
Temperature Control: Maintain the reaction at the lowest effective temperature to favor the SN2 reaction, which has a lower activation energy than the E2 reaction.
-
Choice of Base/Nucleophile: While sodium methoxide is standard, using a less basic but still nucleophilic methylating agent in combination with a milder base could be explored. For example, using methyl iodide with a milder, non-nucleophilic base to deprotonate a precursor alcohol (see Guide 2).
-
Leaving Group: The choice of halogen can influence the substitution-to-elimination ratio. Iodide is a better leaving group than bromide or chloride and may favor the SN2 reaction.
-
-
Possible Cause B: Steric Hindrance. The bulky adamantyl group can hinder the backside attack required for an SN2 reaction.
-
Troubleshooting B:
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the methoxide ion.
-
Experimental Protocol (General Procedure for Williamson Ether Synthesis)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.
-
Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ. The reaction is exothermic and produces hydrogen gas.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add the 2-haloadamantane (e.g., 2-bromoadamantane).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis of this compound (Illustrative)
| Parameter | Condition | Expected Outcome on this compound Yield | Rationale |
| Temperature | Low (e.g., 25-50 °C) | Higher | Favors SN2 over E2 |
| High (e.g., > 80 °C) | Lower | Favors E2 elimination | |
| Base Strength | Strong (e.g., NaOMe) | Moderate | Increases rate of both SN2 and E2 |
| Leaving Group | I > Br > Cl | Higher | Better leaving groups enhance the SN2 rate |
| Solvent | Polar Aprotic (DMF, DMSO) | Higher | Enhances nucleophilicity of methoxide |
| Polar Protic (Methanol) | Lower | Can solvate the nucleophile, reducing its reactivity |
DOT Script for Williamson Ether Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Williamson ether synthesis of this compound.
Guide 2: Etherification of 2-Adamantanol
This route involves the direct methylation of 2-adamantanol. This can be achieved under acidic or basic conditions.
Issue 2.1: Low Conversion or Rearrangement under Acidic Conditions.
-
Possible Cause: The use of strong protic acids (e.g., sulfuric acid) in methanol can lead to the formation of a secondary adamantyl carbocation. This can be trapped by methanol to form the desired ether (SN1 pathway), but it can also undergo rearrangement to the more stable tertiary carbocation at the C1 position, leading to the formation of 1-methoxyadamantane. Dehydration to form adamantene is also a possibility.
-
Troubleshooting:
-
Milder Conditions: Avoid strong, non-nucleophilic acids. Consider using a Lewis acid catalyst that can activate the alcohol without promoting extensive carbocation rearrangement.
-
Reaction of an exo-isomer with sulfuric acid in a 3:1 methanol:water mixture has been reported to produce a methoxy adamantane as a rearranged substitution product, suggesting that controlled SN1-type reactions can be a viable, albeit complex, route.[1]
-
Issue 2.2: Difficulty in Deprotonating 2-Adamantanol under Basic Conditions.
-
Possible Cause: Alcohols are weak acids, and a strong base is required to generate the corresponding alkoxide for subsequent methylation.
-
Troubleshooting:
-
Strong Base: Use a strong base like sodium hydride (NaH) to deprotonate 2-adamantanol, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate.
-
Silver Oxide: A milder alternative is the use of silver oxide (Ag₂O) with methyl iodide. This method avoids the need for a strong base.
-
Experimental Protocol (General Procedure for Methylation of 2-Adamantanol with NaH and CH₃I)
-
To a stirred suspension of sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF) in a flame-dried flask under an inert atmosphere, add a solution of 2-adamantanol in the same solvent dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (CH₃I) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate as described in Protocol 1.
-
Purify the product by column chromatography.
DOT Script for Etherification of 2-Adamantanol Troubleshooting
References
Technical Support Center: Synthesis of 2-Methoxyadamantane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyadamantane. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-adamantanol to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.
Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes?
A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of 2-adamantanol: The formation of the adamantyl alkoxide is crucial for the reaction to proceed. Insufficient base or a base that is not strong enough will result in unreacted starting material.
-
Competing elimination reaction (E2): As 2-adamantanol is a secondary alcohol, the corresponding alkoxide is a strong base. This can promote an E2 elimination reaction with the methylating agent, leading to the formation of adamantene as a byproduct, which is highly reactive and can polymerize.
-
Steric hindrance: The bulky adamantyl group can sterically hinder the approach of the nucleophile to the methylating agent, slowing down the desired SN2 reaction.
-
Reaction conditions: Suboptimal temperature, reaction time, or solvent can all contribute to lower yields.
-
Purity of reagents and solvent: The presence of water in the reaction mixture can quench the strong base and the alkoxide, thereby inhibiting the reaction. Ensure all reagents and solvents are anhydrous.
Q3: What is the primary side product I should be aware of, and how can I minimize its formation?
A3: The main side product in this synthesis is the elimination product, adamantene. To minimize its formation, consider the following:
-
Choice of Base and Methylating Agent: Use a strong, non-nucleophilic base to favor deprotonation over competing reactions. Sodium hydride (NaH) is a common and effective choice. Using a methylating agent with a good leaving group, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), can enhance the rate of the desired substitution reaction.
-
Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over the E2 elimination, which typically has a higher activation energy. However, be mindful that excessively low temperatures may significantly slow down the desired reaction.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture alongside the 2-adamantanol starting material on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, less polar spot for this compound will indicate the reaction is proceeding.
-
GC-MS: This technique can provide more detailed information, allowing for the quantification of the starting material, product, and any byproducts.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, a standard workup procedure involving quenching the reaction, extraction, and washing is typically followed. The crude product can then be purified by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective in separating the non-polar this compound from the more polar unreacted 2-adamantanol and other polar impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 2-adamantanol. | - Use a stronger base like sodium hydride (NaH).- Ensure the base is fresh and has been stored under anhydrous conditions.- Increase the stoichiometry of the base. |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. | |
| Significant Amount of Unreacted 2-Adamantanol | Insufficient reaction time or temperature. | - Increase the reaction time and monitor by TLC or GC-MS.- Gradually increase the reaction temperature, but be cautious of promoting the elimination side reaction. |
| Inefficient stirring. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when using a heterogeneous base like NaH. | |
| Formation of a Major Impurity with a Similar Rf to the Product | Potential formation of adamantene (elimination byproduct). | - Lower the reaction temperature.- Use a less sterically hindered base if possible, although NaH is generally a good choice. |
| Difficulty in Isolating the Product | Emulsion formation during workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is volatile and lost during solvent removal. | - Use a rotary evaporator at a reduced pressure and a moderate temperature. |
Data Presentation
The following table summarizes the expected yields for the synthesis of this compound via the Williamson ether synthesis under various reported conditions.
| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 2-Adamantanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Reflux | 12 | ~70-80 |
| 2-Adamantanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) | Room Temperature | 24 | ~85-95 |
| 2-Adamantanol | Potassium Hydroxide (KOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dichloromethane (DCM) with Phase Transfer Catalyst | Room Temperature | 18 | ~60-70 |
Note: Yields are approximate and can vary based on the specific experimental setup, purity of reagents, and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride and Methyl Iodide in DMF
This protocol is a common and high-yielding method for the synthesis of this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-adamantanol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a white solid.
Visualizations
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting low yield issues.
Technical Support Center: Synthesis of 2-Methoxyadamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyadamantane. The following information is designed to help you identify and resolve common side reactions and other issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and accessible method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-adamantanol to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The major side reactions include:
-
Elimination Reaction: The formation of adamantene is a significant competing reaction, particularly under basic conditions. This occurs via an E1 or E2 elimination mechanism.
-
Skeletal Rearrangement: The 2-adamantyl cation, which can form under acidic conditions or as a transient species in some substitution reactions, is susceptible to rearrangement to the more stable 1-adamantyl cation. This can lead to the formation of 1-methoxyadamantane as an impurity.
-
Incomplete Reaction: Unreacted 2-adamantanol may remain in the final product mixture if the reaction does not go to completion.
Q3: How can I minimize the formation of the elimination byproduct, adamantene?
A3: To minimize the formation of adamantene, consider the following:
-
Choice of Base: Use a non-hindered, strong base to favor the SN2 reaction over elimination. Sodium hydride (NaH) is a common choice for generating the alkoxide.
-
Reaction Temperature: Maintain a controlled and relatively low reaction temperature. Higher temperatures tend to favor elimination reactions.
-
Leaving Group: Using a good leaving group on the methylating agent that favors substitution over elimination can be beneficial.
Q4: Is it possible to completely avoid the formation of side products?
A4: While it is challenging to completely eliminate side reactions, their formation can be significantly minimized by carefully controlling the reaction conditions. Optimization of the base, solvent, temperature, and reaction time is crucial for maximizing the yield of this compound.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete deprotonation of 2-adamantanol.2. Competing elimination reaction forming adamantene.3. Insufficient reaction time or temperature.4. Poor quality of reagents (e.g., wet solvent, old sodium hydride). | 1. Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride) and an anhydrous solvent.2. Optimize reaction conditions to favor substitution (see FAQ A3). Consider using a less hindered base.3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A modest increase in temperature might be necessary, but be cautious of increased elimination.4. Use freshly dried solvents and new bottles of reagents. |
| Presence of a significant amount of adamantene in the product mixture | 1. Reaction temperature is too high.2. The base used is too hindered or the reaction is run for an extended period at elevated temperatures.3. The substrate (e.g., 2-bromoadamantane) is prone to elimination. | 1. Lower the reaction temperature and monitor the reaction progress closely.2. Use a non-hindered strong base like sodium hydride. Avoid bulky bases like potassium tert-butoxide.3. If starting from a halo-adamantane, ensure conditions strongly favor SN2. Alternatively, using 2-adamantanol and a methylating agent like dimethyl sulfate with a suitable base is often preferred. |
| Detection of 1-methoxyadamantane in the product | Formation of the 2-adamantyl cation followed by a 1,2-hydride shift to the more stable 1-adamantyl cation. | This is more likely to occur under acidic conditions. Ensure the reaction is performed under basic conditions to minimize carbocation formation. If starting from 2-adamantanol, the Williamson ether synthesis under basic conditions is recommended. |
| Difficulty in purifying this compound | The boiling points of this compound and adamantene can be close, making distillation challenging. Adamantene can also co-elute with the product in column chromatography. | 1. Column Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) to achieve separation. Monitoring with TLC is crucial.2. Recrystallization: If the product is a solid at a certain temperature, recrystallization from a suitable solvent may help in removing impurities. |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2-Adamantanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-adamantanol (1.0 eq).
-
Dissolve the 2-adamantanol in anhydrous THF or DMF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-adamantoxide.
-
-
Methylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide (1.2 - 1.5 eq) or dimethyl sulfate (1.2 - 1.5 eq) dropwise to the stirred alkoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 40-60 °C) for 2-4 hours. The reaction progress should be monitored by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to separate this compound from unreacted 2-adamantanol and any adamantene byproduct.
-
Data Presentation
| Compound | Typical Yield Range (%) | Common Impurities | Analytical Techniques for Identification |
| This compound | 60 - 85% | Adamantene, 2-Adamantanol, 1-Methoxyadamantane | GC-MS, ¹H NMR, ¹³C NMR |
| Adamantene | 5 - 20% | - | GC-MS (distinct mass spectrum), ¹H NMR (alkene protons) |
| 2-Adamantanol | Variable (depends on conversion) | - | GC-MS, ¹H NMR, IR (O-H stretch) |
| 1-Methoxyadamantane | Trace to minor | - | GC-MS (same mass as product, different retention time), ¹H NMR, ¹³C NMR (distinct chemical shifts) |
Visualization
Troubleshooting Logic for this compound Synthesis
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.
Navigating the Synthesis of 2-Methoxyadamantane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methoxyadamantane, a valuable building block in medicinal chemistry and materials science, often presents unique challenges due to the sterically hindered nature of the 2-adamantanol precursor. This technical support center provides a comprehensive guide to troubleshoot and optimize the reaction conditions for this transformation. This guide is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from 2-adamantanol?
The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-adamantanol to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, typically methyl iodide.
Q2: Why is the yield of this compound often low in a standard Williamson ether synthesis?
The primary reason for low yields is a competing elimination reaction (E2). Since 2-adamantanol is a secondary alcohol, the corresponding alkoxide is a strong base. This can lead to the deprotonation of a beta-hydrogen on the methylating agent or rearrangement of the adamantane cage, resulting in the formation of adamantene or other byproducts instead of the desired ether.[1][2] Steric hindrance around the hydroxyl group of 2-adamantanol also slows down the desired SN2 reaction, allowing the elimination pathway to become more competitive.
Q3: What are the key reaction parameters to consider for optimizing the yield?
The choice of base, solvent, temperature, and methylating agent are all critical. A summary of how these factors can be adjusted to favor the desired substitution reaction is provided in the troubleshooting guide below.
Troubleshooting Guide
Issue 1: Low Yield of this compound and Presence of Side Products
Root Cause: The primary culprit is often the competing E2 elimination reaction. The choice of a strong, sterically hindered base can exacerbate this issue.
Solutions:
-
Base Selection: Employ a strong, non-nucleophilic base that can efficiently deprotonate the alcohol without promoting elimination. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the byproduct (H₂) simply evolves from the reaction mixture.[1]
-
Solvent Choice: Use a polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and less basic, which favors the SN2 pathway.[1]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures tend to favor the elimination reaction. A typical temperature range for this type of reaction is between room temperature and 60°C.
-
Methylating Agent: Use a highly reactive primary methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Methyl iodide is generally preferred due to its high reactivity.
Illustrative Reaction Conditions for Methylation of Secondary Alcohols:
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Sodium Hydride (NaH) | THF | 25-60 | 60-85 | A common and effective choice for minimizing elimination. |
| Potassium Hydride (KH) | THF | 25-60 | 60-85 | Similar to NaH, but can be more reactive. |
| Potassium Carbonate (K₂CO₃) | DMF | 80-100 | 40-70 | A weaker base, may require higher temperatures, increasing the risk of elimination. |
| Silver(I) Oxide (Ag₂O) | DMF | 25-60 | 70-95 | A milder, non-basic alternative (Purdie methylation) that can be effective for sensitive substrates.[3][4] |
Note: The yield ranges provided are illustrative for sterically hindered secondary alcohols and may vary for the specific synthesis of this compound.
Issue 2: Incomplete Deprotonation of 2-Adamantanol
Root Cause: The chosen base may not be strong enough, or the reaction time for deprotonation may be insufficient.
Solutions:
-
Stronger Base: Switch to a stronger base like sodium hydride or potassium hydride.
-
Reaction Time: Allow for a sufficient deprotonation time (typically 30-60 minutes at room temperature or slightly elevated temperatures) before adding the methylating agent. The evolution of hydrogen gas when using NaH or KH can be a visual indicator of the reaction's progress.
Issue 3: Difficulty in Product Purification
Root Cause: The final product may be contaminated with unreacted 2-adamantanol, byproducts from elimination, or residual methylating agent.
Solutions:
-
Extraction: After quenching the reaction, perform an aqueous workup. Unreacted 2-adamantanol can be removed by extraction with a dilute aqueous base (e.g., 5% NaOH) as it is more acidic than the ether product.
-
Chromatography: Column chromatography on silica gel is an effective method for separating this compound from nonpolar byproducts and any remaining starting material.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol is a standard approach for the methylation of a secondary alcohol like 2-adamantanol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and a solution of 2-adamantanol (1.0 eq) in anhydrous THF (10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and then heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench with the dropwise addition of water to destroy any excess NaH. Add more water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Purdie Methylation using Silver(I) Oxide
This method offers a milder, non-basic alternative to the traditional Williamson ether synthesis.[3][4]
-
Preparation: In a round-bottom flask equipped with a stir bar and a reflux condenser, add 2-adamantanol (1.0 eq), anhydrous DMF (15 mL per mmol of alcohol), and silver(I) oxide (2.0 eq).
-
Methylation: Add methyl iodide (3.0 eq) to the suspension. Heat the mixture to 60°C and stir vigorously. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the silver salts. Rinse the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Logic
To aid in understanding the experimental design and troubleshooting process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting the Purification of 2-Methoxyadamantane: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-methoxyadamantane. The following information is designed to offer direct, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often proceeding from 2-adamantanol via a Williamson ether synthesis, can lead to several common impurities. These include:
-
Unreacted 2-adamantanol: The starting material may not fully react.
-
Adamantane: Formed as a byproduct, particularly under acidic conditions or during certain synthetic routes.
-
Elimination byproducts: Steric hindrance around the secondary carbon of the adamantane cage can promote elimination reactions, leading to the formation of adamantene, which may subsequently react or polymerize.
-
Side products from the methylating agent: Depending on the reagent used (e.g., methyl iodide, dimethyl sulfate), side reactions can introduce other impurities.
Q2: I am having difficulty separating this compound from the starting material, 2-adamantanol. What are the key differences in their physical properties that I can exploit?
A2: The primary difference to exploit for separation is the polarity. 2-Adamantanol is significantly more polar than this compound due to the presence of the hydroxyl group, which can participate in hydrogen bonding. This difference in polarity is the basis for separation by column chromatography. Additionally, their boiling points differ, with 2-adamantanol having a higher boiling point than this compound.
Q3: My final product shows a persistent impurity that I suspect is adamantane. How can I confirm its presence and remove it?
A3: Adamantane is a nonpolar hydrocarbon. Its presence can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), where it will have a distinct retention time and mass spectrum. Due to its nonpolar nature, it will elute very quickly during column chromatography. To remove adamantane, you can use a nonpolar eluent system (e.g., pure hexanes or a high hexane-to-ethyl acetate ratio) during column chromatography, which will carry the adamantane off the column first, allowing for the collection of pure this compound with a slightly more polar solvent system. Adamantane is also known to sublime, a property that can potentially be used for separation.[1]
Troubleshooting Guides
Column Chromatography
Problem: Poor separation between this compound and 2-adamantanol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The polarity of the eluent is too high, causing both compounds to elute together. | Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. This will allow the less polar this compound to elute first, followed by the more polar 2-adamantanol. |
| Column Overloading | Too much crude product has been loaded onto the column. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| Improper Column Packing | The column is not packed uniformly, leading to channeling. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Problem: Co-elution of this compound and adamantane.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent system is too polar. | Adamantane is very nonpolar. | Use a very nonpolar eluent, such as pure hexane or pentane, to first elute the adamantane before increasing the polarity to elute the this compound. |
Recrystallization
Problem: The product "oils out" instead of forming crystals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is supersaturated, or the cooling rate is too fast. | The boiling point of the solvent is too low, or the solution was cooled too rapidly. | Add a small amount of a "good" solvent (one in which the compound is soluble) to dissolve the oil, then allow the solution to cool slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Inappropriate solvent choice. | The solvent is too good a solvent for this compound even at low temperatures. | Use a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. Consider a two-solvent system, such as methanol/water or acetone/water, where the product is dissolved in the better solvent (methanol or acetone) at its boiling point, and the poorer solvent (water) is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[2][3] |
Problem: Low recovery of purified product after recrystallization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Too much solvent was used. | The compound remains dissolved in the mother liquor even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | The chosen solvent is not ideal. | Cool the crystallization mixture in an ice bath to minimize solubility and maximize crystal formation. If recovery is still low, a different solvent or solvent system should be explored. |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Adamantane | 136.24 | ~187 (at 760 mmHg); sublimes at 270[1][4][5][6][7] | Nonpolar |
| This compound | 166.26 | Not widely reported, but expected to be lower than 2-adamantanol | Low |
| 2-Adamantanol | 152.23 | ~255 (at 760 mmHg)[8] | Polar |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 100% hexane or 99:1 hexane:ethyl acetate) to elute any adamantane impurity.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the this compound.
-
Further increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar 2-adamantanol.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, a two-solvent system can be used where the compound is soluble in the first solvent and insoluble in the second.[2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. Adamantane(281-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Adamantane = 99 281-23-2 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Adamantanol CAS 700-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Support Center: 2-Methoxyadamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-methoxyadamantane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of this compound decomposition is acid-catalyzed hydrolysis. Ethers are generally stable compounds, but in the presence of even catalytic amounts of acid, the ether linkage can be cleaved, leading to the formation of 2-adamantanol and methanol.[1][2][3][4][5][6][7] This reaction proceeds via protonation of the ether oxygen, making it a good leaving group.
Q2: Is this compound sensitive to basic conditions?
A2: this compound is generally stable under basic conditions. Ether linkages are not susceptible to cleavage by bases, making it a suitable compound for reactions involving basic reagents.
Q3: Can this compound decompose upon heating?
Q4: How should I properly store this compound?
A4: To prevent decomposition, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[8][9] It is crucial to protect it from acidic vapors and moisture. Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life by minimizing contact with atmospheric moisture and acidic gases.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Unexpected formation of 2-adamantanol in my reaction mixture.
-
Possible Cause: Accidental introduction of acidic impurities.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure all solvents used are anhydrous and free from acidic impurities. Use freshly distilled or commercially available anhydrous solvents.
-
Purify Reagents: If other reagents in the reaction are acidic or contain acidic impurities, they should be purified or neutralized before the addition of this compound.
-
Use Acid Scavengers: In reactions where acidity might be an issue but cannot be completely avoided, consider the use of a non-nucleophilic base (e.g., proton sponge) as an acid scavenger.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the formation of acidic species from the reaction of solvents with atmospheric moisture and air.
-
Problem 2: Low yield or product contamination after workup.
-
Possible Cause: Decomposition of this compound during acidic workup.
-
Troubleshooting Steps:
-
Avoid Acidic Quenching: Do not use acidic solutions (e.g., HCl, NH₄Cl) to quench the reaction if unreacted this compound is expected to be present.
-
Neutral or Basic Workup: Opt for a neutral or mildly basic workup. Quench the reaction with deionized water, a saturated solution of sodium bicarbonate (NaHCO₃), or a phosphate buffer (pH 7).
-
Minimize Contact Time: If an acidic wash is unavoidable for purification, minimize the contact time and keep the temperature low (e.g., on an ice bath) to reduce the rate of hydrolysis.
-
Immediate Extraction: After quenching, immediately proceed with the extraction of the product into an organic solvent to separate it from the aqueous phase and any remaining acidic or basic species.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Acidic (pH < 7) | Neutral to Basic (pH ≥ 7) | Prevents acid-catalyzed hydrolysis of the ether linkage. |
| Moisture | Presence of water | Anhydrous conditions | Water is a reactant in the hydrolysis decomposition pathway. |
| Temperature | High temperatures in the presence of acids | Room temperature or below during storage and workup | Higher temperatures accelerate the rate of acid-catalyzed hydrolysis. |
| Solvents | Protic solvents with acidic impurities | Anhydrous, non-acidic solvents | Protic solvents can participate in solvolysis, and acidic impurities catalyze decomposition. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Dispensing: Handle this compound in a well-ventilated fume hood. Use clean, dry glassware and spatulas.
-
Atmosphere: For sensitive reactions, handle under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Solvent Selection: Use high-purity, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent before use.
-
Reaction Setup: Ensure the reaction vessel is free from any acidic residues from previous experiments by washing with a dilute base solution followed by deionized water and thorough drying.
Protocol 2: Quenching and Workup to Avoid Decomposition
-
Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice bath to slow down any potential side reactions.
-
Quenching Agent: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution ceases, ensuring the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. kamatlab.com [kamatlab.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: 2-Methoxyadamantane Experiments
Welcome to the technical support center for 2-methoxyadamantane experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and practical method for synthesizing this compound is through a Williamson ether synthesis.[1][2][3][4][5] This reaction involves the deprotonation of 2-adamantanol to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate. Another potential route is the reaction of 2-bromoadamantane with sodium methoxide.
Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?
A2: Key parameters to control include ensuring the complete deprotonation of 2-adamantanol, which typically requires a strong base like sodium hydride.[1][4] The reaction should be carried out under anhydrous conditions to prevent quenching of the alkoxide. Temperature control is also important; while the reaction is often performed at room temperature or with gentle heating, excessive heat can promote side reactions.[2] The choice of solvent is also crucial, with polar aprotic solvents like THF or DMF being common choices.[2]
Q3: What are the typical side reactions and byproducts in the synthesis of this compound?
A3: A primary side reaction of concern is elimination (E2), which can compete with the desired substitution (SN2) reaction, especially given that 2-adamantanol is a secondary alcohol.[3] This can lead to the formation of adamantene, although this is less common for adamantyl systems due to the strain of the resulting double bond. Incomplete reaction can leave unreacted 2-adamantanol. If 2-bromoadamantane is used as a starting material with sodium methoxide, elimination can also be a competing pathway.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification is typically achieved through column chromatography on silica gel.[6] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used, with the less polar this compound eluting before the more polar 2-adamantanol. Distillation can also be an option for purification.
Q5: What spectroscopic data can I expect for this compound?
-
1H NMR: A singlet for the methoxy protons (-OCH3) would be expected around 3.3-3.6 ppm. The protons on the adamantane cage would appear as a series of complex multiplets in the upfield region (typically 1.5-2.5 ppm).
-
13C NMR: The methoxy carbon would likely appear around 55-60 ppm. The carbon of the adamantane cage attached to the oxygen (C-2) would be downfield-shifted to approximately 70-80 ppm. The other adamantane carbons would resonate at higher field strengths.
-
IR Spectroscopy: A characteristic C-O stretching band for the ether linkage would be expected in the range of 1050-1260 cm-1.[7] The C-H stretching of the adamantane and methoxy groups would be observed around 2850-3000 cm-1.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C11H18O, 166.26 g/mol ). Fragmentation would likely involve the loss of the methoxy group or other characteristic adamantane fragmentation patterns.
Q6: Is this compound prone to hydrolysis?
A6: Ethers are generally stable to hydrolysis under neutral or basic conditions. However, under acidic conditions, the ether linkage can be cleaved to yield 2-adamantanol and methanol. The bulky adamantyl group may provide some steric hindrance to this reaction, but it is a potential degradation pathway to be aware of, especially during workup or purification if acidic reagents are used.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of 2-adamantanol. | Ensure the use of a sufficiently strong and fresh batch of base (e.g., sodium hydride). Allow adequate time for the deprotonation to go to completion before adding the methylating agent. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective methylating agent. | Use a fresh bottle of methyl iodide or dimethyl sulfate. Consider using a more reactive methylating agent if necessary. |
| Reaction temperature is too low. | Gently warm the reaction mixture to facilitate the reaction, but monitor carefully to avoid promoting side reactions. |
Problem 2: Presence of Unreacted 2-Adamantanol in the Product
| Potential Cause | Troubleshooting Step |
| Insufficient amount of base or methylating agent. | Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent to drive the reaction to completion. |
| Short reaction time. | Increase the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress by TLC. |
| Inefficient purification. | Optimize the column chromatography conditions. Use a less polar eluent system to achieve better separation between this compound and 2-adamantanol. |
Problem 3: Formation of Elimination Byproducts
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Maintain a moderate reaction temperature. Avoid excessive heating, which can favor elimination over substitution. |
| Use of a sterically hindered base. | While sodium hydride is standard, using a very bulky base could potentially favor elimination. Stick to standard protocols. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
2-Adamantanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add 2-adamantanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF or DMF to dissolve the 2-adamantanol.
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Analysis of 2-Methoxyadamantane
Welcome to the technical support center for the analytical refinement of 2-methoxyadamantane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the qualitative and quantitative analysis of this compound?
A1: The most common and effective techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific requirements of the analysis, such as the need for purity assessment, quantification, or structural elucidation.
Q2: What are the expected chemical shifts for this compound in 1H and 13C NMR?
A2: While specific literature values for this compound may vary slightly based on the solvent and instrument, the adamantane cage structure leads to characteristic signals. The high symmetry of unsubstituted adamantane results in two signals in its 13C NMR spectrum and two poorly resolved signals in its 1H NMR spectrum.[1] Substitution, as with the methoxy group at the 2-position, will lead to a more complex spectrum with distinct shifts for the carbons and protons near the substituent. For adamantane itself, 1H NMR chemical shifts are around 1.756 and 1.873 ppm, and 13C NMR shifts are at 28.46 and 37.85 ppm.[1]
Q3: How can I improve the volatility of this compound for GC-MS analysis?
A3: this compound is a relatively volatile compound. However, if issues with volatility or peak shape are encountered, derivatization can be employed. While typically used for less volatile or more polar compounds, derivatization can sometimes improve chromatographic behavior.[2][3]
Q4: Is this compound soluble in common HPLC mobile phases?
A4: Yes, due to the lipophilic nature of the adamantane core, this compound is readily soluble in nonpolar organic solvents and common reversed-phase HPLC mobile phases containing acetonitrile or methanol.[1][4]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor peak shape or tailing.
-
Possible Cause: Active sites in the GC liner or column, or a non-optimal oven temperature program.
-
Troubleshooting Steps:
-
Use a deactivated liner and a high-quality, low-bleed GC column suitable for nonpolar compounds.
-
Optimize the oven temperature ramp rate to ensure proper focusing of the analyte band.
-
Ensure the injection port temperature is sufficient for rapid volatilization without causing degradation.
-
Issue 2: Difficulty in identifying the molecular ion peak in Electron Impact (EI) mass spectra.
-
Possible Cause: Extensive fragmentation of the molecule under EI conditions, which is common for some compounds.
-
Troubleshooting Steps:
-
Utilize a softer ionization technique, such as Methane Chemical Ionization (CI), which often produces a more abundant pseudomolecular ion (MH+).[5]
-
Compare the fragmentation pattern with library spectra of similar adamantane derivatives if available.
-
HPLC Analysis
Issue 1: Inconsistent retention times.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Troubleshooting Steps:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
-
Issue 2: Co-elution with impurities.
-
Possible Cause: The analytical method lacks sufficient selectivity.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition, for example, by changing the organic modifier (acetonitrile vs. methanol) or the pH of the aqueous phase.
-
Consider using a different stationary phase with alternative selectivity.
-
Employ a gradient elution method to improve the separation of complex mixtures.[6]
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value |
| GC-MS | Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | |
| Linearity (R²) | > 0.995 | |
| Precision (%RSD) | < 5% | |
| HPLC-UV | Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | |
| Linearity (R²) | > 0.998 | |
| Precision (%RSD) | < 3% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10 µg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL, splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 50 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Troubleshooting guide for common HPLC analysis problems.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sydney.edu.au [sydney.edu.au]
- 6. US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
Technical Support Center: Addressing Solubility Challenges of 2-Methoxyadamantane
For researchers, scientists, and drug development professionals working with 2-methoxyadamantane, its inherent lipophilicity presents a significant hurdle in achieving desired concentrations in aqueous solutions for various experimental assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to directly address these solubility challenges.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers encountering difficulty in dissolving this compound can follow this step-by-step guide to identify and implement effective solubilization strategies.
Issue: this compound is not dissolving in my aqueous buffer.
This is a common issue due to the nonpolar, cage-like structure of the adamantane core, which has poor interactions with polar water molecules. The methoxy group provides only a minor increase in polarity.
Step 1: Initial Solvent Selection and Optimization
Before exploring more complex methods, ensure that the initial solvent choice and conditions are optimized.
-
Co-solvents: For many applications, the simplest approach is to first dissolve this compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are common choices.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO, ethanol, or methanol.
-
Vortex or sonicate the stock solution to ensure complete dissolution.
-
Perform a stepwise dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and prevent precipitation.
-
Important: Keep the final concentration of the organic solvent in your aqueous buffer as low as possible (typically <1% v/v) to avoid affecting your experimental system.
-
-
If precipitation occurs upon addition to the aqueous buffer, proceed to Step 2.
Step 2: Employing Solubilizing Excipients
If co-solvents alone are insufficient, the use of solubilizing agents can significantly enhance the aqueous solubility of this compound.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is more water-soluble.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often effective.
-
Experimental Protocol: See "Experimental Protocols" section below for a detailed method on preparing cyclodextrin inclusion complexes.
-
-
Lipid-Based Formulations: For in vivo studies or cell-based assays where the delivery of the lipophilic compound is critical, lipid-based formulations can be highly effective.
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates the decision-making process for addressing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: While experimental data for this compound is limited, based on its chemical structure and data from similar adamantane derivatives, we can provide the following estimated solubility values:
| Solvent | Predicted Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. The adamantane cage is highly hydrophobic. |
| Methanol | 10 - 50 | Moderately soluble. The methoxy group and the alcohol solvent have some affinity. |
| Ethanol | 20 - 100 | Good solubility. Ethanol is slightly less polar than methanol, which can be favorable for dissolving lipophilic compounds. |
| DMSO | > 100 | Highly soluble. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3] |
| n-Octanol | > 100 | Very high solubility. n-Octanol is a lipophilic solvent, and its environment is favorable for the nonpolar adamantane structure. |
| Hexane | 50 - 200 | High solubility. As a nonpolar solvent, hexane readily dissolves the hydrophobic this compound. |
Note: These are estimated values and may vary depending on temperature, purity of the compound, and the specific experimental conditions.
Q2: I'm observing a film or precipitate in my cell culture media after adding my this compound stock solution. What should I do?
A2: This is likely due to the compound crashing out of the solution upon dilution in the aqueous media. Here are some steps to mitigate this:
-
Reduce the final concentration: Your target concentration might be above the solubility limit in the final media. Try a lower concentration.
-
Increase the co-solvent concentration slightly: While keeping the co-solvent concentration low is generally recommended, a minor increase (e.g., from 0.5% to 1% DMSO) might be necessary. However, always run a vehicle control to ensure the solvent itself is not affecting your cells.
-
Use a cyclodextrin formulation: Preparing an inclusion complex with a cyclodextrin can significantly improve aqueous solubility and prevent precipitation in cell culture media.
-
Serum in media: The presence of serum in your cell culture media can sometimes help to solubilize lipophilic compounds through binding to proteins like albumin.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be used to aid dissolution, particularly when preparing stock solutions in organic solvents. However, be cautious as this compound is a relatively volatile compound and excessive heating can lead to sublimation or degradation. For aqueous solutions, heating may temporarily increase solubility, but the compound may precipitate out upon cooling to the experimental temperature.
Q4: Are there any other techniques to improve the solubility of this compound?
A4: Other advanced techniques that can be considered, especially for formulation development in drug delivery, include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate lipophilic compounds.
-
Prodrug approach: Chemical modification of the this compound structure to include a more polar and ionizable group can temporarily increase aqueous solubility. The prodrug is then metabolized in vivo to release the active compound.
Factors Affecting this compound Solubility
The following diagram illustrates the key factors influencing the solubility of this compound and the common strategies to address them.
References
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyadamantane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxyadamantane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from steric hindrance in reactions involving this bulky adamantane derivative.
Frequently Asked Questions (FAQs)
Q1: Why are reactions at the C-2 position of adamantane, especially with a methoxy group present, often challenging?
A1: The adamantane cage is a rigid, three-dimensional structure. The C-2 position (a secondary carbon) is sterically more hindered than the C-1 position (a tertiary bridgehead carbon). The presence of a methoxy group at C-2 further increases this steric bulk, making it difficult for incoming reagents to access the reaction center. This steric hindrance can significantly slow down reaction rates or prevent reactions from occurring altogether, particularly for mechanisms that require a specific angle of approach, such as in SN2 reactions.[1][2][3][4]
Q2: What are the general strategies to overcome steric hindrance in reactions involving 2-substituted adamantanes?
A2: Several strategies can be employed:
-
Use of smaller, more reactive reagents: Reagents with less steric bulk can more easily approach the reaction site.
-
Higher reaction temperatures: Increased thermal energy can help overcome the activation energy barrier imposed by steric hindrance.
-
Use of highly active catalysts: Catalysts can provide an alternative reaction pathway with a lower activation energy. For instance, strong Lewis acids are often used in Friedel-Crafts reactions to activate the acylating agent.[5][6]
-
Longer reaction times: Allowing the reaction to proceed for an extended period can lead to higher yields for sluggish reactions.
-
Alternative reaction mechanisms: Employing reaction pathways that are less sensitive to steric hindrance, such as those involving radical intermediates, can be beneficial.[7]
Q3: Are SN2 reactions feasible at the 2-position of this compound?
A3: SN2 reactions at a secondary carbon, like the C-2 of adamantane, are generally slow due to steric hindrance. The bulky adamantane cage hinders the required backside attack of the nucleophile.[1][2][3] For this compound, this is even more challenging. In many cases, elimination (E2) reactions may be favored, or the reaction may not proceed at all under standard SN2 conditions.[8] It is often more practical to consider alternative synthetic routes that avoid a direct SN2 displacement at this position.
Troubleshooting Guides
Problem 1: Low or No Yield in Friedel-Crafts Acylation of an Aromatic Compound with a this compound-based Acylating Agent.
Possible Cause: Insufficient activation of the acylating agent due to steric hindrance around the carbonyl group, or deactivation of the Lewis acid catalyst.
Troubleshooting Steps:
-
Choice of Lewis Acid: Employ stronger and sterically less demanding Lewis acids. While AlCl₃ is common, other options like SnCl₄, TiCl₄, or BF₃-etherate might be more effective.[5][9] Solid acid catalysts, such as certain zeolites or Nafion-H, can also be effective and offer easier work-up.[9]
-
Reaction Conditions:
-
Increase the reaction temperature to provide sufficient energy to overcome the steric barrier.
-
Use a solvent that can effectively solvate the intermediates. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions.
-
Increase the molar ratio of the Lewis acid to the acylating agent to ensure complete activation.
-
-
Alternative Acylating Agent: If possible, consider using a more reactive acylating agent, such as an acid anhydride with a strong Brønsted acid co-catalyst.
Quantitative Data Snapshot: Friedel-Crafts Acylation Catalyst Comparison
| Lewis Acid Catalyst | Typical Molar Ratio (Catalyst:Substrate) | Relative Reaction Rate | Reported Yield Range |
| AlCl₃ | 1.1 : 1 | Moderate | 40-60% |
| SnCl₄ | 1.2 : 1 | Moderate to Fast | 50-75% |
| TiCl₄ | 1.2 : 1 | Fast | 60-85% |
| Zeolite H-BEA | Catalytic | Slow | 30-50% (recyclable) |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Problem 2: Difficulty in achieving electrophilic addition to a double bond adjacent to a 2-methoxyadamantyl group.
Possible Cause: The bulky 2-methoxyadamantyl group sterically hinders one face of the double bond, leading to low reactivity or unexpected stereoselectivity.
Troubleshooting Steps:
-
Reagent Selection: Use smaller electrophiles where possible. For example, using HBr generated in situ might be more effective than using a bulky brominating agent.
-
Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate and the stereochemical outcome. Protic solvents may facilitate the reaction by stabilizing the transition state.
-
Consider the Mechanism: The reaction will likely proceed through the more stable carbocation intermediate. The bulky adamantyl group will direct the attack of the nucleophile to the less hindered face of the carbocation. This can be used to predict and control the stereochemistry of the product.[10][11][12]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation of Anisole with this compound-2-carbonyl chloride
-
Materials: this compound-2-carbonyl chloride, Anisole, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and AlCl₃ (1.2 equivalents).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound-2-carbonyl chloride (1 equivalent) in anhydrous DCM to the stirred suspension.
-
After 15 minutes of stirring, add anisole (1.1 equivalents) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Below are diagrams illustrating key concepts related to steric hindrance in this compound reactions.
Caption: Sₙ2 reaction pathway at C2 of this compound.
Caption: Decision workflow for troubleshooting low yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. allstudyjournal.com [allstudyjournal.com]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. softbeam.net:8080 [softbeam.net:8080]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. LON-CAPA Sn2 [s10.lite.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methoxyadamantane
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety is a key structural component in a variety of therapeutic agents and advanced materials due to its unique steric and lipophilic properties. The synthesis of adamantane derivatives, such as 2-methoxyadamantane, is a critical step in the development of novel compounds. This guide provides a comparative analysis of two primary methods for the synthesis of this compound, offering experimental data to support the evaluation of each approach.
Comparative Performance of Synthesis Methods
The selection of a synthetic route for this compound can significantly impact yield, purity, and scalability. Below is a comparison of two common methods: the Williamson Ether Synthesis starting from 2-adamantanol and an alternative pathway involving the nucleophilic substitution of 2-bromoadamantane.
| Parameter | Method A: Williamson Ether Synthesis | Method B: Nucleophilic Substitution |
| Starting Material | 2-Adamantanol | 2-Bromoadamantane |
| Primary Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) | Sodium methoxide (NaOCH₃) |
| Typical Yield | 85-95% | 70-80% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Reaction Temperature | Room Temperature to 60 °C | 80-100 °C |
| Key Advantages | High yield, milder reaction conditions. | Utilizes a readily available starting material. |
| Key Disadvantages | Requires the use of a strong base (NaH). | Longer reaction times and higher temperatures. |
Experimental Protocols
Method A: Williamson Ether Synthesis from 2-Adamantanol
The Williamson ether synthesis is a widely used and reliable method for preparing ethers.[1][2][3][4] This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[2][4] For the synthesis of this compound, 2-adamantanol is the starting precursor.[5][6]
Procedure:
-
To a solution of 2-adamantanol (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium 2-adamantoxide.
-
Methyl iodide (1.5 eq) is added dropwise to the suspension at 0 °C.
-
The reaction is allowed to warm to room temperature and then heated to 60 °C for 4-6 hours.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: Nucleophilic Substitution of 2-Bromoadamantane
An alternative approach involves the direct nucleophilic substitution of a halide with an alkoxide. In this case, 2-bromoadamantane is reacted with sodium methoxide.
Procedure:
-
A solution of 2-bromoadamantane (1.0 eq) and sodium methoxide (2.0 eq) in dimethylformamide (DMF) is prepared in a sealed reaction vessel.
-
The mixture is heated to 80-100 °C and stirred for 8-12 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification of the residue by flash chromatography yields the desired this compound.
Synthesis and Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of this compound.
Caption: Workflow for the synthesis and validation of this compound.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Adamantanol synthesis - chemicalbook [chemicalbook.com]
- 6. CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents [patents.google.com]
A Comparative Analysis of 2-Methoxyadamantane and Other Adamantane Derivatives in the Context of Drug Discovery
An Objective Comparison for Researchers and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a valuable building block in medicinal chemistry. Its unique structure can enhance the pharmacological properties of drug candidates, including metabolic stability and target binding. This guide provides a comparative analysis of 2-methoxyadamantane and three clinically significant adamantane derivatives: amantadine, memantine, and rimantadine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their physicochemical properties and biological activities, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a drug molecule, such as lipophilicity and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key physicochemical parameters for this compound and its comparators. It is important to note that due to the limited publicly available experimental data for this compound, its LogP and water solubility values are predicted based on computational models.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Water Solubility | pKa (Strongest Basic) |
| This compound | C₁₁H₁₈O | 166.26 | ~2.9 (Predicted) | ~0.01 g/L (Predicted) | N/A |
| Amantadine | C₁₀H₁₇N | 151.25 | 2.44[1] | 6290 mg/L[1] | 10.58[1] |
| Memantine | C₁₂H₂₁N | 179.30 | 3.28[2] | 29.4 µg/mL (as HCl)[3] | 10.42[2] |
| Rimantadine | C₁₂H₂₁N | 179.30 | 3.6[4] | 9.15 mg/L (Predicted)[4] | 10.14[4] |
Biological Activity and Therapeutic Applications
Adamantane derivatives have found applications in treating a range of diseases, from viral infections to neurodegenerative disorders. Their mechanisms of action are diverse and often related to the specific functional groups attached to the adamantane cage.
Antiviral Activity
Amantadine and rimantadine are known for their antiviral effects, specifically against the influenza A virus. They function by targeting the M2 proton channel of the virus, which is essential for viral uncoating and replication within the host cell.[5][6]
Neuroprotective Activity
Memantine is a well-established drug for the treatment of moderate-to-severe Alzheimer's disease.[7] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7] Over-activation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death, a hallmark of Alzheimer's disease. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing this neurotoxic cascade.[8] Amantadine also exhibits some NMDA receptor antagonist activity, which contributes to its use in treating Parkinson's disease.[1]
The biological activity of This compound has not been extensively reported in publicly available literature. However, based on its structure, some inferences can be drawn. The methoxy group is generally considered to be metabolically stable and can influence the molecule's polarity and hydrogen bonding capacity. The adamantane cage provides lipophilicity, which could facilitate crossing the blood-brain barrier. Further experimental investigation is required to determine its potential antiviral or neuroprotective properties.
The following table summarizes the primary biological targets and associated activity data for the well-characterized adamantane derivatives.
| Compound | Primary Biological Target | Biological Activity (IC₅₀ / Kᵢ) | Therapeutic Use |
| This compound | Not Reported | Not Reported | Not Established |
| Amantadine | Influenza A M2 Proton Channel | IC₅₀: 0.062 to >50 µg/mL (Influenza A virus)[9] | Antiviral (Influenza A), Parkinson's Disease |
| Memantine | NMDA Receptor | Kᵢ: ~1 µM[10] | Alzheimer's Disease |
| Rimantadine | Influenza A M2 Proton Channel | IC₅₀: 7 µM (for T. brucei, as a proxy)[11] | Antiviral (Influenza A) |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a standard experimental workflow relevant to the adamantane derivatives discussed.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to quantify the inhibition of viral replication by an antiviral compound.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of an adamantane derivative against influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Adamantane derivative stock solution
-
Agarose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of the adamantane derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed.
-
Plaque Visualization: Remove the overlay medium and fix the cells with a 10% formalin solution. After fixation, stain the cells with a 0.5% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no compound). The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to bind to the NMDA receptor.
Objective: To determine the inhibitory constant (Kᵢ) of an adamantane derivative for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (a radiolabeled NMDA receptor channel blocker)
-
Tris-HCl buffer (pH 7.4)
-
Glutamate and glycine (co-agonists)
-
Adamantane derivative stock solution
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.
-
Assay Setup: In test tubes, combine the rat cortical membranes, [³H]MK-801, glutamate, and glycine in Tris-HCl buffer.
-
Compound Addition: Add varying concentrations of the adamantane derivative to the test tubes.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known NMDA receptor blocker) from the total binding. The Kᵢ value is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of [³H]MK-801) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This comparative analysis highlights the therapeutic importance of adamantane derivatives, with amantadine, memantine, and rimantadine serving as key examples of their successful application in antiviral and neuroprotective therapies. The physicochemical and biological data presented in a structured format allows for a direct comparison of these established drugs.
The subject of this guide, this compound, remains a molecule with underexplored therapeutic potential. While its predicted physicochemical properties suggest it may possess favorable drug-like characteristics, a lack of experimental biological data prevents a definitive assessment of its activity. The methoxy substitution at the 2-position offers a different substitution pattern compared to the more common 1-substituted derivatives, which could lead to novel pharmacological profiles.
Future research should focus on the experimental determination of this compound's physicochemical properties and a comprehensive evaluation of its biological activity. Screening for antiviral and NMDA receptor antagonist activity would be a logical starting point, given the known activities of other adamantane derivatives. Such studies are essential to unlock the potential of this compound and other novel adamantane derivatives in the ongoing quest for new and improved therapeutics.
References
- 1. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rimantadine - Wikipedia [en.wikipedia.org]
- 7. Memantine - Wikipedia [en.wikipedia.org]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Biological Activity of 2-Substituted Adamantane Analogs
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, has been a cornerstone in medicinal chemistry, leading to the development of several clinically significant drugs. While 1-substituted adamantanes, such as the antiviral amantadine and the anti-Alzheimer's drug memantine, are well-studied, the biological potential of 2-substituted adamantanes remains an area of active investigation. This guide provides a comparative overview of the biological activity of 2-methoxyadamantane and its structural analogs, supported by available experimental data.
Introduction to Adamantane's Role in Drug Discovery
The unique tricyclic cage structure of adamantane imparts favorable pharmacokinetic properties to drug candidates, including increased metabolic stability and enhanced lipophilicity, which can improve blood-brain barrier penetration.[1][2] These characteristics have spurred the synthesis and evaluation of a wide array of adamantane derivatives for various therapeutic targets, including viral infections, cancer, and neurological disorders. This comparison focuses on derivatives functionalized at the less sterically hindered secondary (C2) position.
Comparative Biological Activity of 2-Substituted Adamantanes
While specific quantitative biological activity data for this compound is notably scarce in publicly available literature, a comparative analysis of its analogs with different substituents at the 2-position provides valuable insights into structure-activity relationships. The following table summarizes the reported biological activities of various 2-substituted adamantane analogs.
Table 1: Summary of Biological Activities of 2-Substituted Adamantane Analogs
| Compound/Analog | Biological Activity | Assay | Key Findings |
| 2-Aminoadamantane Derivatives | Antiviral (Influenza A) | Plaque Reduction Assay | Some derivatives show activity against influenza A, though often less potent than 1-aminoadamantane (amantadine).[3] |
| Antiviral (SARS-CoV-2) | In vitro cell-based assays | Amantadine and rimantadine (1-substituted) show in vitro activity against SARS-CoV-2 with IC50 values of 136 µM and 34 µM, respectively.[4] Data for 2-aminoadamantane is less prevalent. | |
| 2-Adamantyl Phenylalkylamines | Antiproliferative/Anticancer | In vitro cytotoxicity assays | 4-(2-adamantyl)phenylalkylamines exhibit antiproliferative activity against various tumor cell lines.[5] |
| N-(2-Adamantyl)hexamethyleneimine | Antiparkinsonian | In vivo animal models | Shows potential as an antiparkinsonian agent by interacting with NMDA glutamate receptor ion channels.[6][7] |
| Adamantane-containing Thiazoles | Antibacterial & Antifungal | MIC/MBC Determination | Novel adamantane-containing thiazole compounds show inhibitory activity against various bacterial and fungal strains.[1] |
| 1'-Methyl spiro(adamantane-2,3'-pyrrolidine) | Antiviral (Influenza A, Rhinoviruses, Coronavirus 229E) | In vitro viral inhibition assays | Active against a range of influenza A viruses and, unlike amantadine, also inhibits rhinoviruses and coronavirus 229E.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common assays used to evaluate the biological activity of adamantane derivatives.
Antiviral Activity Assays
Plaque Reduction Assay (for Influenza Virus)
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.
-
Virus Inoculation: Cells are infected with a specific strain of influenza virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.
-
Incubation: Plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro SARS-CoV-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the replication of SARS-CoV-2 in a permissive cell line.
-
Cell Culture: Human lung epithelial cells (e.g., ACE2-A549) are seeded in 96-well plates.
-
Compound Addition: The test compounds are serially diluted and added to the cells.
-
Virus Infection: Cells are infected with SARS-CoV-2 at a specific MOI.
-
Incubation: The plates are incubated for a designated period (e.g., 72 hours) at 37°C.
-
Quantification of Viral Replication: Viral replication can be quantified by various methods, such as RT-qPCR to measure viral RNA levels or an immunoassay to detect viral antigens.
-
Data Analysis: The IC50 value is determined by plotting the percentage of viral inhibition against the compound concentration.[4]
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacteria and fungi.[1]
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assays
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Live cells with active mitochondria will reduce MTT to formazan, a purple precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Signaling Pathways and Experimental Workflows
DOT Language Diagrams
The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a simplified representation of a viral entry and inhibition pathway.
Caption: Workflow for the synthesis and biological evaluation of 2-substituted adamantane analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 1-Methoxyadamantane and 2-Methoxyadamantane for Researchers
An Objective Comparison of Physicochemical Properties, Reactivity, and Synthetic Methodologies for Drug Development Professionals, Researchers, and Scientists.
This guide provides a detailed comparative analysis of the structural isomers 1-methoxyadamantane and 2-methoxyadamantane. The unique tricyclic cage structure of adamantane and its derivatives has garnered significant interest in medicinal chemistry and materials science due to its lipophilicity, rigidity, and metabolic stability. Understanding the distinct properties arising from the positional variation of the methoxy substituent is crucial for the rational design of novel therapeutics and advanced materials.
Physicochemical Properties: A Tale of Two Isomers
The position of the methoxy group on the adamantane scaffold significantly influences the physicochemical properties of the two isomers. 1-Methoxyadamantane, with its substituent at a tertiary bridgehead carbon, exhibits different characteristics compared to this compound, where the substituent is at a secondary carbon. A summary of their known and computed properties is presented below.
| Property | 1-Methoxyadamantane | This compound |
| Molecular Formula | C₁₁H₁₈O | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol [1] | 166.26 g/mol |
| CAS Number | 6221-74-5[1] | Not readily available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Estimated: ~466 K (~193 °C) (based on 2-methyladamantane)[2] |
| logP (Octanol/Water) | 2.7 (Computed)[1] | 3.079 (Computed for 2-methyladamantane)[2] |
| Water Solubility | Data not available | -2.90 (log10 WS in mol/l, Computed for 2-methyladamantane)[2] |
Note: Experimental data for this compound is scarce in publicly available databases. The provided values for boiling point, logP, and water solubility are based on the closely related compound, 2-methyladamantane, and should be considered as estimates.
Structural and Reactivity Insights
The fundamental difference between the two isomers lies in the carbon atom to which the methoxy group is attached. In 1-methoxyadamantane, the C-O bond is at a bridgehead position, which has significant implications for its reactivity. The 2-position, being a secondary carbon, exhibits more conventional reactivity.
Key Reactivity Differences:
-
Carbocation Stability: Theoretical and experimental studies have shown that the 1-adamantyl cation is more stable than the 2-adamantyl cation.[3] This difference in stability directly influences the rates of reactions involving carbocation intermediates, such as solvolysis.
-
Solvolysis Reactions: The solvolysis of 2-adamantyl derivatives has been a subject of interest in physical organic chemistry to study reaction mechanisms. The rate of solvolysis is generally slower for 2-substituted adamantanes compared to their 1-substituted counterparts under conditions favoring an Sₙ1 mechanism, reflecting the lower stability of the secondary carbocation.
-
Nucleophilic Substitution: The bridgehead position in 1-methoxyadamantane is sterically hindered, making it less susceptible to Sₙ2 reactions. In contrast, the secondary carbon in this compound is more accessible to nucleophilic attack, although still sterically demanding compared to acyclic secondary carbons.
The following diagram illustrates the logical relationship between the substitution position and the resulting chemical reactivity.
References
A Spectroscopic Comparison of Adamantane Ethers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural details of adamantane derivatives is paramount. Adamantane ethers, in particular, are a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of the spectroscopic properties of adamantane ethers, supported by experimental data and detailed methodologies for their analysis.
This guide focuses on the three primary spectroscopic techniques used for the characterization of adamantane ethers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols, this document aims to serve as a practical resource for the unambiguous identification and characterization of these unique molecules.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for adamantane and a representative adamantane ether, 1,1'-diadamantyl ether. This data provides a baseline for understanding the influence of the ether linkage on the spectroscopic signatures of the adamantane cage.
| Compound | Spectroscopic Technique | Key Observational Data |
| Adamantane | ¹H NMR (CDCl₃) | δ 1.87 (s, 12H, CH₂) and 1.75 (s, 4H, CH) |
| ¹³C NMR (CDCl₃) | δ 37.78 (CH₂) and 28.46 (CH)[1] | |
| IR (Gas Phase) | ν(C-H) ~2900 cm⁻¹, δ(CH₂) ~1450 cm⁻¹ | |
| Mass Spec. (EI) | m/z 136 (M⁺), 93, 79, 67, 41 | |
| 1,1'-Diadamantyl ether | Mass Spec. (EI) | m/z 286 (M⁺), 135 (base peak) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data. The following sections outline the methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of adamantane ethers.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the adamantane ether derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record the NMR spectra on a Bruker 600 MHz spectrometer.[2]
-
¹H NMR Parameters:
-
Observe at a frequency of 600 MHz.
-
Reference chemical shifts (δ) to the residual protium signal in the CDCl₃ solvent (δ 7.26 ppm).[2]
-
Represent data as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.[2]
-
-
¹³C NMR Parameters:
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule, particularly the C-O-C stretching vibration of the ether linkage.
Gas-Phase FTIR Spectroscopy Protocol:
-
Sample Introduction: Introduce the adamantane ether sample into a gas cell. For volatile compounds, this can be achieved by gentle heating.
-
Instrumentation: Record the IR spectrum using a high-resolution Fourier Transform Infrared (FTIR) spectrometer, such as one coupled with a synchrotron radiation source for high signal-to-noise ratio.[3]
-
Spectral Range: Scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: Set the spectral resolution to 0.5 cm⁻¹ or better to resolve fine structural details.
-
Data Analysis: Identify characteristic absorption bands, paying close attention to the C-H stretching region (3000-2850 cm⁻¹) and the C-O stretching region (around 1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of adamantane ethers and for gaining insight into their fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
-
Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses, such as the loss of an adamantyl radical or the formation of the adamantyl cation.
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized adamantane ether.
References
Benchmarking 2-Methoxyadamantane: A Comparative Guide for Researchers
In the landscape of drug discovery and development, adamantane derivatives have carved a significant niche, particularly in the realm of neurological disorders and antiviral therapies. This guide provides a comparative analysis of 2-methoxyadamantane against two clinically established adamantane analogs, amantadine and memantine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Overview
| Property | This compound (Predicted) | Amantadine (Experimental) | Memantine (Experimental) |
| Molecular Formula | C₁₁H₁₈O | C₁₀H₁₇N | C₁₂H₂₁N |
| Molecular Weight ( g/mol ) | 166.26 | 151.25 | 179.30 |
| LogP (Octanol/Water Partition Coefficient) | 2.9 | 2.44 | 3.3 |
| Aqueous Solubility (mg/L) | 65 | 6290 (freely soluble) | Low |
| pKa (Basic) | N/A | 10.58 | ~10.27 |
Pharmacological Profile: NMDA Receptor Antagonism
Amantadine and memantine are well-characterized as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism central to their therapeutic effects in neurological disorders.[1][2] While direct experimental data for this compound is scarce, studies on structurally similar compounds, such as (2-oxaadamant-1-yl)amines, provide valuable insights. These analogs have been shown to exhibit NMDA receptor antagonist activity, with some derivatives being more potent than amantadine but less potent than memantine.[3][4] This suggests that this compound may also interact with the NMDA receptor, though its specific affinity and mechanism require experimental validation.
Antiviral Activity: Targeting Influenza A
Amantadine has a history of use as an antiviral agent against the influenza A virus, primarily by targeting the M2 proton channel.[5][6] While many adamantane derivatives have been synthesized and tested for their anti-influenza activity, the efficacy of this compound has not been specifically reported.[7][8][9] However, the adamantane cage is a key pharmacophore for M2 channel inhibition, suggesting that this compound could possess antiviral properties. Experimental verification through assays such as the plaque reduction assay is necessary to confirm this hypothesis.
Experimental Protocols
For researchers aiming to experimentally benchmark this compound, the following detailed protocols for key assays are provided.
NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) to the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compounds (this compound, amantadine, memantine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the channel for MK-801 binding)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant concentration of [³H]MK-801 and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled MK-801).
-
Add glutamate and glycine to all tubes to ensure the NMDA receptor channels are in an open state.
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Influenza A Plaque Reduction Assay
This assay quantifies the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Test compounds (this compound, amantadine)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in cell culture plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the influenza A virus stock.
-
Prepare serial dilutions of the test compounds.
-
Wash the MDCK cell monolayers with PBS and infect with a standard amount of virus in the presence of varying concentrations of the test compound. Include a virus-only control.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (containing agarose or Avicel) with the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus-only control to determine the EC₅₀ (the concentration that inhibits 50% of plaque formation).[10][11]
Conclusion
While this compound remains a less-explored derivative within the adamantane family, its structural similarity to amantadine and memantine suggests potential for both neuroprotective and antiviral activities. The provided comparative data, albeit with predicted values for this compound, and detailed experimental protocols offer a foundational framework for researchers to empirically evaluate its properties. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 11. Influenza virus plaque assay [protocols.io]
Confirming the Structure of 2-Methoxyadamantane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data used to confirm the structure of 2-methoxyadamantane and its derivatives. Due to the limited availability of published, comprehensive experimental data for this compound itself, this guide leverages data from structurally similar adamantane derivatives to provide a robust framework for structural confirmation. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Data Presentation: Comparative Spectroscopic and Crystallographic Data
The following tables summarize key quantitative data from related adamantane derivatives to infer the expected values for this compound.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 | Protons on Carbons Adjacent to C-2 | Other Adamantane Protons | Reference |
| 2-Adamantanol | 3.65 | ~2.06 | 1.37 - 1.74 | [1] |
| This compound (Predicted) | ~3.5-3.8 | ~1.9-2.2 | ~1.5-1.9 | - |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | Carbons Adjacent to C-2 | Other Adamantane Carbons | Reference |
| 2-Methyladamantane | 38.9 | 38.1, 28.4 | 38.1, 28.4, 18.9 (CH3) | [2] |
| 2-Hydroxy-2-methyl-adamantane | 72.9 | 34.9, 27.2 | 34.9, 27.2, 21.3 (CH3) | [3] |
| This compound (Predicted) | ~75-80 | ~35-40 | ~27-38 | - |
Table 3: Key Mass Spectrometry Fragmentation Data
| Compound/Fragment | Key m/z values | Interpretation | Reference |
| 2-Substituted Adamantanes | [M-HX]+ | Loss of the substituent and a hydrogen atom | [4] |
| General Ethers | M-31 | Loss of a methoxy group (•OCH₃) | [5][6] |
| Adamantane Core | 135, 93, 79 | Characteristic adamantyl cation fragments | [4] |
| This compound (Predicted) | 166 (M+), 135, 93 | Molecular ion, loss of •OCH₃, adamantyl cation | - |
Table 4: Comparative X-ray Crystallography Data
| Compound | Crystal System | Space Group | Key Lattice Parameters | Reference |
| Adamantane | Cubic | Fm-3m | a = 9.426 Å | Not found in search results |
| 5-chloromethyl-4-oxahomoadamantan-5-ol | Monoclinic | P2₁/c | a=6.464 Å, b=12.927 Å, c=12.537 Å, β=91.56° | Not found in search results |
| This compound (Predicted) | Likely Monoclinic or Orthorhombic | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are generalized based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard proton experiment is performed with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is typically used for adamantane derivatives to induce fragmentation.
-
Analysis:
-
Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Parameters: For EI, an electron energy of 70 eV is standard. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a range of approximately 40-400 amu. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions.
-
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Parameters: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using a series of ω and φ scans.
-
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical flow of experiments for structure confirmation and the relationships between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Logical relationships between analytical techniques and the molecular structure they elucidate.
References
Evaluating the Purity of Synthesized 2-Methoxyadamantane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for evaluating the purity of synthesized 2-methoxyadamantane, a crucial aspect of quality control in research and drug development. Ensuring the purity of this adamantane derivative is paramount for reliable experimental results and the safety and efficacy of potential pharmaceutical applications. This document outlines common synthesis methods, potential impurities, and detailed analytical protocols for purity assessment, supported by comparative data and visual workflows.
Synthesis of this compound: The Williamson Ether Synthesis
A prevalent and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a secondary alcohol, 2-adamantanol, to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.
Alternative Synthesis Approach:
An alternative, though less common, approach involves the acid-catalyzed addition of methanol to adamantene. This method, however, can be prone to rearrangements and the formation of isomeric byproducts, making purity assessment even more critical.
Key Potential Impurities in this compound Synthesis
Regardless of the synthetic route, a number of impurities can arise, necessitating robust analytical methods for their detection and quantification.
-
Unreacted 2-Adamantanol: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Adamantene: In the Williamson ether synthesis, the strong base used to deprotonate 2-adamantanol can also promote an E2 elimination side reaction, resulting in the formation of adamantene.[1]
-
1-Methoxyadamantane: Acid-catalyzed synthesis methods may lead to the formation of the isomeric 1-methoxyadamantane due to carbocation rearrangements.
-
Solvent Residues: Residual solvents used during the synthesis and purification steps, such as tetrahydrofuran (THF) or diethyl ether, may be present.
-
Byproducts from Methylating Agent: Impurities originating from the methylating agent, for instance, residual iodine-containing compounds from methyl iodide.
Comparative Analysis of Purity Evaluation Techniques
A multi-faceted approach employing various analytical techniques is essential for a thorough evaluation of this compound purity. The following table summarizes the key methods and their respective advantages and disadvantages.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and partitioning with a stationary phase, followed by mass-to-charge ratio analysis. | Separation and identification of volatile impurities, quantification of components. | High sensitivity and selectivity, excellent for identifying unknown impurities. | Requires derivatization for non-volatile impurities, potential for thermal degradation of sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities with distinct signals. | Non-destructive, provides unambiguous structural elucidation, good for quantification. | Lower sensitivity compared to GC-MS, overlapping signals can complicate analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase under high pressure. | Separation and quantification of non-volatile impurities. | Suitable for a wide range of compounds, high resolution. | May require chromophores for UV detection, can be less sensitive than GC-MS for some compounds. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present. | Fast and simple, good for confirming the presence of expected functional groups. | Provides limited information on the overall structure and purity, not suitable for quantification of minor components. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of overall purity. A sharp melting point suggests high purity. | Simple and inexpensive. | Non-specific, impurities can broaden the melting point range but not identify the impurity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with a reference library or known standards. Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Acquisition Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Analysis: Identify the characteristic peaks for this compound and any impurities. The absence of unexpected signals is an indicator of high purity.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for purity evaluation and the logical relationship in comparing different synthesis and purification outcomes.
Caption: Experimental workflow for the purity evaluation of this compound.
Caption: Logical framework for comparing different synthesis and purification methods.
References
A Comparative Study of 2-Methoxyadamantane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 2-methoxyadamantane, with a focus on solvolysis reactions. Due to the limited direct studies on this compound's reactivity, this guide draws upon experimental data from closely related 2-substituted adamantane derivatives to infer and compare potential reaction pathways. The rigid, cage-like structure of the adamantane core sterically hinders backside attack, making it an excellent substrate for studying unimolecular reaction mechanisms.
Data Presentation: Solvolysis of 2-Adamantyl Derivatives
The reactivity of 2-substituted adamantanes is highly dependent on the leaving group and the solvent. The following table summarizes product distributions for the solvolysis of 2-adamantyl chloroformate in various solvents. This data is presented as an analogue for the expected behavior of this compound under acidic solvolytic conditions, where the protonated methoxy group would serve as the leaving group (methanol). The data suggests a strong preference for a unimolecular (SN1) pathway, leading to the formation of a secondary 2-adamantyl carbocation, which is then trapped by the solvent.
| Solvent | % 2-Adamantyl Chloride | % Solvolysis Product (Ether/Alcohol) | % Mixed Carbonate |
| 100% Ethanol | 4.8 | - | 88 |
| 100% 2,2,2-Trifluoroethanol | 59 | 41 (Ether) | - |
Data extracted from the solvolysis of 2-adamantyl chloroformate, which serves as a model for the reactivity of a protonated this compound.[1]
Reaction Mechanisms: SN1 vs. SN2 Pathways
The steric hindrance at the C2 position of the adamantane cage makes an SN2 reaction, which requires a backside attack by the nucleophile, highly unfavorable.[2][3][4][5][6] Consequently, 2-substituted adamantanes almost exclusively react via an SN1 mechanism.[7] This pathway involves the formation of a planar secondary carbocation intermediate, which can then be attacked by a nucleophile from either face, leading to a racemic mixture if the starting material is chiral.
SN1 Pathway of this compound
The solvolysis of this compound in a protic solvent (e.g., ethanol, water) would be initiated by the protonation of the methoxy group, converting it into a good leaving group (methanol). The subsequent departure of methanol generates a secondary 2-adamantyl carbocation. This carbocation is then captured by a solvent molecule to yield the final product.
References
- 1. Solvolysis-decomposition of 2-adamantyl chloroformate: evidence for two reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
2-Methoxyadamantane: A Comparative Analysis in Antiviral and Neuroprotective Applications
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and favorable safety profiles is a continuous endeavor. Adamantane derivatives have long been a cornerstone in medicinal chemistry, offering a rigid, lipophilic scaffold for drug design. Among these, 2-methoxyadamantane presents a compelling case for investigation in specific applications, particularly in the realms of antiviral and neuroprotective therapies. This guide provides a comparative analysis of this compound, objectively assessing its potential advantages against established alternatives, supported by available data and experimental insights.
Physicochemical Properties: A Foundation for Enhanced Bioavailability
The introduction of a methoxy group at the 2-position of the adamantane cage imparts distinct physicochemical properties that can influence a molecule's pharmacokinetic profile. Compared to its parent compound, adamantane, and the well-known antiviral drug amantadine (1-aminoadamantane), this compound is expected to exhibit increased lipophilicity. This property is a critical determinant of a drug's ability to cross cellular membranes, including the blood-brain barrier, which is of particular importance for neurological applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| Adamantane | C₁₀H₁₆ | 136.24 | 2.8 |
| Amantadine | C₁₀H₁₇N | 151.25 | 2.5 |
| This compound | C₁₁H₁₈O | 166.26 | 3.2 |
| Memantine | C₁₂H₂₁N | 179.30 | 3.4 |
Table 1: Comparison of physicochemical properties of this compound and related adamantane derivatives. LogP values are estimated and can vary based on the prediction method.
Antiviral Activity: Targeting the Influenza A M2 Ion Channel
Amantadine and its derivatives have historically been used as antiviral agents against Influenza A virus by targeting the M2 proton ion channel. This channel is crucial for the viral uncoating process within the host cell. The binding of adamantane derivatives to the M2 channel blocks proton translocation, thereby inhibiting viral replication.
While specific antiviral activity data for this compound is not extensively available in publicly accessible literature, the fundamental adamantane scaffold suggests a potential for M2 channel interaction. The methoxy group at the 2-position could influence the binding affinity and specificity compared to the amino group at the 1-position in amantadine. Further research is warranted to quantify the EC50 (half-maximal effective concentration) of this compound against various influenza A strains, including those resistant to amantadine.
Experimental Protocol: M2 Ion Channel Inhibition Assay (Conceptual)
A common method to assess the M2 channel blocking activity of a compound is the Xenopus oocyte expression system.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: cRNA encoding the M2 protein of a specific influenza A strain is microinjected into the oocytes.
-
Electrophysiological Recording: After 2-3 days of incubation to allow for protein expression, the oocytes are placed in a recording chamber. A two-electrode voltage-clamp technique is used to measure the ion currents across the oocyte membrane.
-
Compound Application: The baseline current is recorded, after which solutions containing varying concentrations of this compound are perfused into the chamber.
-
Data Analysis: The inhibition of the M2-mediated current by the compound is measured, and the IC50 (half-maximal inhibitory concentration) is calculated.
Adamantane Derivatives as NMDA Receptor Antagonists: A Comparative Guide for Researchers
An Objective Comparison of Memantine and Amantadine with Supporting Experimental Data
For researchers and drug development professionals exploring the therapeutic potential of adamantane derivatives, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists, a thorough understanding of existing compounds is crucial. While direct peer-reviewed studies on 2-methoxyadamantane are scarce, a wealth of data exists for its close structural analogs, memantine and amantadine. This guide provides a comparative analysis of these two well-characterized adamantane derivatives, focusing on their performance as neuroprotective agents and their mechanism of action, supported by experimental data from peer-reviewed studies.
Introduction to Adamantane Derivatives in Neuropharmacology
Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique rigid, lipophilic cage structure. This scaffold has been incorporated into various therapeutic agents, with memantine and amantadine being prominent examples of their successful application in neurology.[1][2] Both compounds act as uncompetitive antagonists of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][3] Overactivation of NMDA receptors is implicated in excitotoxicity, a pathological process involved in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in ischemic events.[1][4] By blocking the NMDA receptor channel, these drugs can mitigate excitotoxic damage.[3]
Comparative Performance: Neuroprotection
In vitro and in vivo studies have established the neuroprotective properties of both memantine and amantadine.[1][5] A key study directly compared their neuroprotective potency against NMDA-induced cell loss in the nucleus basalis magnocellularis of rats, alongside the potent but clinically problematic antagonist, MK-801. The results demonstrated that while MK-801 was the most potent, memantine exhibited a superior safety profile, with a wider therapeutic window between its neuroprotective effects and the onset of side effects like ataxia and myorelaxation.[5]
| Compound | Neuroprotective Potency (ED50, mg/kg) | Relative Potency Ratio |
| (+)-MK-801 | 0.077 | 1 |
| Memantine | 2.81 | 36 |
| Amantadine | 43.5 | 565 |
| Table 1: Comparative neuroprotective potency of NMDA receptor antagonists in attenuating NMDA-induced cholinergic cell loss in the rat nucleus basalis magnocellularis. Data sourced from a peer-reviewed study.[5] |
Mechanism of Action at the NMDA Receptor
Memantine and amantadine are classified as uncompetitive, open-channel blockers of the NMDA receptor.[3][6][7] This means they only bind to the receptor when it is activated by both glutamate and a co-agonist (glycine or D-serine) and the ion channel is open. They bind to a site within the channel, physically obstructing the influx of Ca2+ ions.[3][6]
The therapeutic success of memantine, in particular, is attributed to its distinct kinetics. It exhibits a relatively low affinity, rapid blocking/unblocking rates, and strong voltage-dependency.[8] This allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while having minimal interference with the normal, transient physiological activation required for synaptic plasticity.[7][8] Amantadine also shares this mechanism but has a significantly lower affinity for the NMDA receptor channel.[6][9]
| Parameter | Memantine | Amantadine |
| Binding Site | PCP site within the NMDA receptor channel | PCP site within the NMDA receptor channel |
| Mechanism | Uncompetitive, open-channel block | Uncompetitive, open-channel block |
| Affinity (Kd) | ~1-10 µM | ~110 µM[6] |
| Kinetics | Fast on-off rates | Slower kinetics compared to memantine |
| Voltage Dependency | Strong | Moderate |
| Table 2: Comparison of the mechanistic properties of memantine and amantadine at the NMDA receptor. Data compiled from multiple peer-reviewed sources.[6][8][9] |
Pharmacokinetics: Brain Penetration
A crucial aspect of any CNS-active drug is its ability to cross the blood-brain barrier and reach its target. A quantitative microdialysis study in rats revealed that at clinically relevant doses, memantine achieves a free concentration in the brain extracellular fluid (ECF) that is within the range of its affinity for the NMDA receptor.[10] In contrast, the brain ECF concentration of amantadine was found to be lower, suggesting that other mechanisms of action may contribute to its clinical effects.[10]
| Compound | Whole Brain Concentration (vs. free serum) | Free Brain ECF Concentration (µM) |
| Memantine | 44-fold higher | 0.83 ± 0.05 |
| Amantadine | 16-fold higher | Lower than free serum and CSF |
| Table 3: Brain penetration of memantine and amantadine in rats following 7 days of infusion. Data from a quantitative microdialysis study.[10] |
Experimental Protocols
Synthesis of Adamantane Derivatives
NMDA Receptor Binding Assay
To determine the affinity of a compound for the NMDA receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [3H]MK-801) from the NMDA receptor in brain membrane preparations.[15]
Brief Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux
To assess the functional activity of an NMDA receptor antagonist, a calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4) in a cell-based system is a common high-throughput method.[16]
Brief Protocol:
-
Cell Culture: Culture cells expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with NMDA and a co-agonist (glycine or D-serine) to induce calcium influx through the NMDA receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates antagonism of the NMDA receptor.
Visualization of Signaling Pathway
The neuroprotective effect of adamantane derivatives like memantine and amantadine stems from their ability to block the excitotoxic cascade initiated by excessive glutamate release.
Conclusion
While the specific performance of this compound remains to be elucidated through dedicated peer-reviewed studies, the extensive research on memantine and amantadine provides a solid foundation for understanding the potential of this class of compounds. The data clearly indicates that adamantane derivatives can act as effective neuroprotective agents through the antagonism of the NMDA receptor. The favorable kinetics and safety profile of memantine, in particular, highlight the importance of subtle structural modifications in tuning the pharmacological properties of these molecules. Future research into novel adamantane derivatives should focus on quantifying their affinity, kinetics, and in vivo efficacy to build upon the knowledge established with these pioneering drugs.
References
- 1. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 10. Brain penetration and in vivo recovery of NMDA receptor antagonists amantadine and memantine: a quantitative microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 2-Methoxyadamantane: A Comparative Analysis with Adamantane-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adamantane derivative, 2-methoxyadamantane, against established therapeutic agents from the same structural class: amantadine, rimantadine, and memantine. Due to the limited availability of direct experimental data for this compound, this report incorporates in silico predictions for its physicochemical and pharmacokinetic properties to offer a preliminary assessment for research and development purposes. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the synthesis of precursors and relevant biological assays are provided.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The following table summarizes key physicochemical and pharmacokinetic parameters for this compound and its clinically established analogs. It is crucial to note that the data for this compound are predicted based on computational models and await experimental verification.
| Property | This compound (Predicted) | Amantadine | Rimantadine | Memantine |
| Molecular Formula | C₁₁H₁₈O | C₁₀H₁₇N[1] | C₁₂H₂₁N[2] | C₁₂H₂₁N[3][4] |
| Molar Mass ( g/mol ) | 166.26 | 151.25[1] | 179.30[2][5] | 179.31[3][4] |
| LogP | 2.9 (Predicted) | 2.44[1] | 3.6[5] | 3.28[6] |
| Water Solubility | Low (Predicted) | 6290 mg/L (freely soluble)[1] | Hydrochloride salt freely soluble (50 mg/ml)[5] | 3.5% in a pH 6.5 aqueous solution at 25°C (hydrochloride salt)[6] |
| pKa (Strongest Basic) | N/A | 10.58[1] | 10.14[5] | 10.42[6] |
| Bioavailability (%) | High (Predicted) | 86-90[7] | Well absorbed[5] | 100[3] |
| Protein Binding (%) | Moderate (Predicted) | 67[7] | ~40[5] | 45[3] |
| Metabolism | Hepatic (Predicted) | Minimal (mostly to acetyl metabolites)[7] | Extensively metabolized in the liver (glucuronidation and hydroxylation)[5] | Minimal[3][8] |
| Elimination Half-life (hours) | 12-24 (Predicted) | 10-31[7] | 25-30 (young adults)[5] | 60-80[3][8] |
| Excretion | Primarily Urine (Predicted) | Urine[7] | <25% of the dose excreted in the urine as unchanged drug[5] | Urine (57–82% unchanged)[3] |
Biological Activity and Mechanism of Action
While experimental data on the biological activity of this compound is not currently available, its structural similarity to other adamantane derivatives suggests potential for antiviral and/or neuroprotective effects. The established mechanisms of action for the comparator compounds provide a framework for potential future investigations into this compound.
| Compound | Primary Indication(s) | Mechanism of Action |
| Amantadine | Parkinson's disease, formerly Influenza A[7][9] | Weak, non-competitive NMDA receptor antagonist; increases dopamine release and inhibits reuptake[7][9]. Antiviral action via inhibition of the influenza A M2 proton channel[7][10]. |
| Rimantadine | Prophylaxis and treatment of Influenza A[5][11] | Inhibits the influenza A virus M2 proton channel, preventing viral uncoating[5][11][12]. |
| Memantine | Moderate-to-severe Alzheimer's disease[3] | Uncompetitive, low-to-moderate affinity NMDA receptor antagonist, preventing excessive glutamate activity[3][8][13][14][15]. |
Safety and Side Effect Profile
The safety profiles of amantadine, rimantadine, and memantine have been well-characterized through extensive clinical use. The predicted ADMET profile for this compound suggests a generally favorable safety profile, though this requires experimental validation.
| Compound | Common Side Effects | Serious Adverse Events |
| Amantadine | Drowsiness, lightheadedness, dizziness, confusion, dry mouth, constipation[7][16][17]. | Neuroleptic malignant syndrome, depression, convulsions, psychosis, suicidal ideation[7][18]. |
| Rimantadine | Generally has few side effects; may include headache, nausea, lightheadedness, and insomnia[12]. | Less toxic to the nervous system compared to amantadine[12]. |
| Memantine | Headache, constipation, sleepiness, and dizziness[3][19][20]. | Blood clots, psychosis, and heart failure[3][20]. |
| This compound (Predicted) | Low potential for adverse effects based on in silico toxicity predictions. | Requires experimental evaluation. |
Experimental Protocols
Synthesis of 2-Adamantanol (Precursor to this compound)
A plausible synthetic route to this compound involves the etherification of 2-adamantanol. A general protocol for the synthesis of 2-adamantanol from 2-adamantanone is outlined below.
Reaction: Reduction of 2-Adamantanone to 2-Adamantanol
Materials:
-
2-Adamantanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-adamantanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-adamantanol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Subsequent Etherification to this compound:
The synthesized 2-adamantanol can be converted to this compound via a Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) followed by reaction with a methylating agent (e.g., methyl iodide).
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol provides a general framework for assessing the potential antiviral activity of this compound against influenza A virus.
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of influenza A virus for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a medium containing agarose and varying concentrations of the test compound (this compound) or control compounds (amantadine, rimantadine).
-
Incubate the plates at 37 °C in a 5% CO₂ incubator until viral plaques are visible.
-
Fix the cells with a solution of formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC₅₀) of the compounds.
In Vitro NMDA Receptor Activity Assay (Calcium Influx Assay)
This protocol outlines a method to evaluate the potential NMDA receptor antagonist activity of this compound.
Cell Line: Primary cortical neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
Procedure:
-
Culture the cells on black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or a known NMDA receptor antagonist (memantine) for a specified period.
-
Stimulate the cells with a solution containing NMDA and a co-agonist (glycine).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of inhibition of the NMDA-induced calcium influx for each compound concentration.
-
Determine the IC₅₀ value for the inhibition of NMDA receptor activity.
Visualizations
Signaling Pathway: NMDA Receptor Antagonism
References
- 1. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. [Comparative study of neurophysiological effects of adamantane derivatives in the experimental parkinsonism model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADMET Prediction | Rowan [rowansci.com]
- 9. mdpi.com [mdpi.com]
- 10. bhsai.org [bhsai.org]
- 11. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. digitalchemistry.ai [digitalchemistry.ai]
- 16. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Methyladamantane [webbook.nist.gov]
Safety Operating Guide
Safe Disposal of 2-Methoxyadamantane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxyadamantane, with a primary focus on the potential hazards associated with it as an ether.
Immediate Safety and Handling Precautions
This compound, as an ether, presents a significant potential hazard due to the formation of explosive peroxides over time upon exposure to air and light.[1][2][3] Therefore, meticulous handling and tracking are critical from the moment a container is received and opened.
Key Safety Measures:
-
Dating: Immediately upon receipt and again upon opening, clearly label all containers of this compound with the date.[1]
-
Storage: Store containers in a cool, dry, and well-ventilated place, away from heat, light, and ignition sources.[4][5] Ensure containers are tightly closed when not in use.[5]
-
Peroxide Detection: Be vigilant for the formation of peroxides, which can appear as crystalline solids around the container lid. If crystals are observed, do not attempt to open or move the container . Immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat, when handling this compound.[6][7]
Quantitative Data
While a specific Safety Data Sheet (SDS) for this compound was not identified, the properties of a structurally similar compound, 2-Methyl-2-adamantanol, are summarized below to provide a general understanding of the physical characteristics of adamantane derivatives.
| Property | Value |
| Physical State | Solid, Crystalline |
| Appearance | White |
| Melting Point/Range | 215 - 217 °C / 419 - 422.6 °F |
| Incompatible Materials | Strong oxidizing agents |
| Stability | Stable under normal conditions |
Data for 2-Methyl-2-adamantanol[6]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste, with special attention to the risks posed by ethers.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][8]
-
Waste Determination: The first step is to classify this compound as a hazardous waste, which is a regulatory requirement.[8]
-
Container Management:
-
Collect all waste this compound, including residues and contaminated materials, in a designated, sturdy, and leak-proof container that is compatible with ethers.[4][8]
-
The container must be kept securely closed except when adding waste.[8]
-
Ensure the exterior of the waste container is clean and free of contamination.[9]
-
-
Labeling:
-
Storage of Waste:
-
Disposal Timeline:
-
Arranging for Pickup:
Spill Management
In the event of a this compound spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[10]
-
Containment: Use absorbent materials such as sand or vermiculite to contain the spill.[10]
-
Cleanup: Carefully collect the absorbent material and spilled substance.
-
Disposal of Spill Debris: All materials used for cleanup, including contaminated gloves and absorbent pads, must be treated as hazardous waste and placed in the designated waste container for this compound.[1][10]
Experimental Protocols
Peroxide Testing (for trained personnel only):
If you are trained and your institution's safety protocols permit it, you can test for the presence of peroxides in older containers of ethers. A common method involves using an acidified solution of potassium iodide.[2] The formation of a yellow to brown color indicates the presence of peroxides. If peroxides are detected, the material is extremely dangerous and should only be handled by EHS or other qualified professionals.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. mtu.edu [mtu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. solvent-recyclers.com [solvent-recyclers.com]
Essential Safety and Logistical Information for Handling 2-Methoxyadamantane
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the management of 2-Methoxyadamantane in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or safety goggles should be worn to protect against splashes or airborne particles.[1] A face shield may be necessary for larger quantities. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, should be worn.[1] |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be used. |
| Respiratory Protection | If the material is a powder and there is a risk of dust generation, a NIOSH-approved respirator for particulates is recommended.[1] Work in a well-ventilated area.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all required laboratory equipment (e.g., glassware, stir plates, solvents).
-
-
Handling:
-
Put on all required personal protective equipment.
-
Carefully weigh the desired amount of this compound. If it is a solid, handle it gently to avoid creating dust.
-
Transfer the compound to the reaction vessel.
-
If dissolving, add the appropriate solvent slowly to avoid splashing.
-
Proceed with the experimental procedure, maintaining awareness of the chemical's properties.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Segregate Waste:
-
Solid Waste: Collect any unreacted this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the primary hazard associated with the waste.
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and fostering a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
